4-Bromo-2,6-dichloropyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-dichloropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-2-1-3(6)9-4(7)8-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKJOXAJZKPHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98519-66-5 | |
| Record name | 4-bromo-2,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2,6-dichloropyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
CAS Number: 98519-66-5
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichloropyrimidine, a key halogenated heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into the compound's core chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the mechanistic underpinnings of its reactivity are explained to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this versatile reagent.
Introduction
This compound is a trifunctionalized pyrimidine ring system that offers a rich platform for the synthesis of complex molecular architectures. The differential reactivity of its halogen substituents—a bromine atom and two chlorine atoms—at the 4, 2, and 6 positions, respectively, allows for selective and sequential functionalization. This characteristic has made it a valuable intermediate in the development of a wide range of biologically active compounds, most notably as a precursor to sophisticated drug candidates. The electron-deficient nature of the pyrimidine ring, further accentuated by the three electron-withdrawing halogen atoms, renders the molecule highly susceptible to nucleophilic attack, making it a cornerstone for the construction of diverse compound libraries.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in a research setting.
| Property | Value | Reference |
| CAS Number | 98519-66-5 | N/A |
| Molecular Formula | C₄HBrCl₂N₂ | N/A |
| Molecular Weight | 227.87 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | Not widely reported; predicted to be a low-melting solid | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.5-7.8 ppm (s, 1H): The lone proton at the C5 position is expected to appear as a singlet in this region, deshielded by the adjacent electron-withdrawing halogen atoms and the pyrimidine ring nitrogens.
¹³C NMR (101 MHz, CDCl₃):
-
δ ~160-165 ppm: Corresponds to the chlorinated carbons C2 and C6.
-
δ ~120-125 ppm: The carbon bearing the bromine atom, C4.
-
δ ~115-120 ppm: The protonated carbon, C5.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the halogenation of a suitable pyrimidine precursor. A common and effective method involves the bromination and subsequent chlorination of a uracil derivative. The following protocol is a synthesized, best-practice approach based on established chemical principles for similar transformations.[2][3]
Reaction Scheme
Caption: Synthetic pathway to this compound.
Materials and Equipment
-
2,4-Dichloropyrimidine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
Step 1: Bromination of 2,4-dichloropyrimidine
-
To a stirred solution of 2,4-dichloropyrimidine (1 equivalent) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system such as ethanol/water.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr). The presence of three halogen atoms provides multiple sites for reaction, with the regioselectivity being a key consideration in synthetic planning.
Nucleophilic Aromatic Substitution (SNAr)
The general order of reactivity for nucleophilic displacement on dihalopyrimidines is C4(6) > C2.[4] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the 4 or 6 position, as the charge can be delocalized onto both ring nitrogen atoms.
References
An In-depth Technical Guide to 4-Bromo-2,6-dichloropyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,6-dichloropyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties and multiple reactive sites make it a versatile building block for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are also discussed to provide a practical resource for researchers in the field.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. The introduction of halogen substituents onto the pyrimidine ring profoundly influences its chemical reactivity, providing handles for further functionalization. This compound, with its distinct substitution pattern, offers a unique platform for selective chemical modifications, making it a valuable intermediate in the synthesis of targeted therapeutics. This guide aims to provide a deep dive into the chemical characteristics and practical utility of this important molecule.
Molecular Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
Molecular Formula and Weight
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄HBrCl₂N₂ |
| Molecular Weight | 227.87 g/mol [1] |
| CAS Number | 98519-66-5[1] |
| Canonical SMILES | C1=C(N=C(N=C1Br)Cl)Cl |
Spectroscopic Data
-
¹H NMR: The proton spectrum is expected to show a singlet for the C5-proton, with a chemical shift anticipated in the aromatic region, likely downfield due to the electron-withdrawing effects of the adjacent halogen and nitrogen atoms.
-
¹³C NMR: The carbon spectrum will display distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the halogens (C2, C4, and C6) will appear at lower field compared to the C5 carbon. DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectroscopy can be used to distinguish between the CH and quaternary carbons.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms. The molecular ion peak (M+) cluster will be a key identifier.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=N, and C-Halogen stretching vibrations.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, drawing parallels from the well-documented synthesis of structurally similar compounds. A plausible and efficient synthetic route is outlined below, based on established methodologies for pyrimidine synthesis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 5-Bromobarbituric Acid
-
To a solution of malonic acid in a suitable solvent (e.g., water or acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add urea, followed by a base such as sodium ethoxide.
-
Heat the mixture to reflux for several hours to facilitate the condensation and cyclization.
-
After cooling, acidify the mixture to precipitate the 5-bromobarbituric acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Carefully add 5-bromobarbituric acid to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic aromatic substitution (SₙAr). The three halogen atoms offer distinct opportunities for selective functionalization.
Nucleophilic Aromatic Substitution (SₙAr)
The general order of reactivity for nucleophilic displacement of halogens on a pyrimidine ring is C4(6) > C2 > C5. This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the positions ortho or para to the ring nitrogens.
Caption: Regioselectivity in nucleophilic aromatic substitution of this compound.
Typical Nucleophiles:
-
Amines: Primary and secondary amines readily displace the chloro groups, typically at the C4 or C6 position, to form aminopyrimidines.
-
Alkoxides and Thiolates: Oxygen and sulfur nucleophiles can be used to introduce alkoxy and alkylthio groups, respectively.
-
Organometallic Reagents: In the presence of a suitable catalyst, organometallic reagents can participate in cross-coupling reactions.
Cross-Coupling Reactions
The bromine atom at the C4 position and the chlorine atoms at the C2 and C6 positions can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, alkynyl, and amino substituents, further expanding the molecular diversity accessible from this scaffold.
Applications in Drug Discovery
The unique structural and reactive properties of this compound make it a highly valuable building block in the synthesis of pharmaceutically active compounds, particularly in the field of oncology.
Kinase Inhibitors
The pyrimidine core is a common feature in many kinase inhibitors that target the ATP-binding site of various kinases. The ability to selectively functionalize the 2, 4, and 6 positions of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. For instance, the initial synthesis of Ribociclib (Kisqali), a CDK4/6 inhibitor, utilized 5-bromo-2,4-dichloropyrimidine as a key starting material[2]. The synthetic strategies employed for such molecules can be adapted using this compound to generate novel analogs for screening against a panel of kinases.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
Conclusion
This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions, provides a robust platform for the synthesis of diverse and complex molecules. Its application in the development of kinase inhibitors highlights its significance in modern drug discovery. This technical guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this important heterocyclic compound.
References
An In-depth Technical Guide to 4-Bromo-2,6-dichloropyrimidine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichloropyrimidine is a halogenated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique electronic properties and multiple reactive sites make it a versatile building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity, and its applications in drug discovery and development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 98519-66-5 | [1] |
| Molecular Formula | C₄HBrCl₂N₂ | [1] |
| Molecular Weight | 227.87 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not explicitly reported for this isomer. A related compound, 5-Bromo-2,4-dichloropyrimidine, has a melting point of 29-30 °C. | [2] |
| Boiling Point | Not explicitly reported. A related compound, 5-Bromo-2,4-dichloropyrimidine, has a boiling point of 128 °C at 15 mmHg. | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure. | |
| LogP | 2.5459 (predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų (predicted) | [1] |
Storage and Handling: this compound should be stored at -20°C in a sealed container, away from moisture[1]. It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and eye protection.
Spectroscopic Characterization
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring. The chemical shift of this proton would likely appear in the downfield region, characteristic of protons on electron-deficient aromatic rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the electronegative halogen atoms (C2, C4, and C6) would resonate at lower fields compared to the carbon at the 5-position.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C-Cl and C-Br stretching vibrations, as well as vibrations associated with the pyrimidine ring.
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (227.87 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Fragmentation would likely involve the loss of halogen atoms and cleavage of the pyrimidine ring.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the presence of three halogen substituents on the electron-deficient pyrimidine ring. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine and bromine atoms on the pyrimidine ring are good leaving groups and are readily displaced by a variety of nucleophiles. The general order of reactivity for nucleophilic substitution on dihalopyrimidines is typically C4(6) > C2[3]. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the 4 or 6 position.
References
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Bromo-2,6-dichloropyrimidine
Introduction: The Critical Role of 4-Bromo-2,6-dichloropyrimidine in Synthesis and Development
This compound is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. Its structural features, particularly the presence of multiple reactive sites, make it a valuable building block in the development of novel pharmaceutical agents and other specialty chemicals.[1] The efficiency of synthetic routes utilizing this intermediate is profoundly influenced by its solubility in common laboratory solvents. A thorough understanding of its solubility profile is, therefore, not merely academic but a prerequisite for successful process development, reaction optimization, and purification.[2][3]
This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document leverages an understanding of the compound's physicochemical properties to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol to empower researchers to determine precise solubility parameters for their specific applications.
Physicochemical Properties: The Foundation of Solubility Behavior
The solubility of a compound is dictated by its molecular structure and the resulting physical properties. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities tend to be miscible.[2] The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄HBrCl₂N₂ | [4] |
| Molecular Weight | 227.87 g/mol | [4] |
| Calculated LogP (XLogP3-AA) | 2.54 - 2.8 | [4][5] |
| Hydrogen Bond Acceptors | 2 | [4][5] |
| Hydrogen Bond Donors | 0 | [4][5] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |
The calculated LogP value, a measure of lipophilicity, falls in a range that suggests a preference for organic, less polar environments over aqueous media. The presence of two nitrogen atoms as hydrogen bond acceptors provides sites for interaction with protic solvents, although the absence of hydrogen bond donors limits its ability to form extensive hydrogen-bonding networks.[4][5] The Topological Polar Surface Area (TPSA) is relatively small, further indicating a compound with moderate polarity.
Predicted Solubility Profile in Common Laboratory Solvents
Based on the physicochemical properties, a qualitative solubility profile for this compound can be predicted. The compound is expected to exhibit favorable solubility in a range of common organic solvents, particularly those that are polar aprotic and nonpolar. Its solubility in highly polar protic solvents like water is anticipated to be low.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The LogP value indicates a preference for non-aqueous environments. The lack of hydrogen bond donors limits strong interactions with the water solvent network. |
| Methanol | Moderately Soluble | The alkyl nature of methanol can solvate the nonpolar regions of the molecule, while the hydroxyl group can interact with the nitrogen hydrogen bond acceptors. | |
| Ethanol | Soluble | Similar to methanol, but the larger alkyl group enhances its ability to solvate the compound. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic compounds. |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is an excellent solvent for many organic molecules. | |
| Acetone | Soluble | The ketone functionality provides polarity to interact with the pyrimidine ring. | |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. | |
| Nonpolar | Dichloromethane (DCM) | Highly Soluble | The chlorinated nature of both the solute and solvent suggests good miscibility. |
| Chloroform | Highly Soluble | Similar to DCM, favorable interactions are expected. | |
| Toluene | Soluble | The aromatic ring of toluene can interact with the pyrimidine ring via π-stacking. | |
| Hexanes | Sparingly Soluble | The highly nonpolar nature of hexanes may not be sufficient to overcome the crystal lattice energy of the solid compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.
I. Materials and Equipment
-
This compound (as a solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, PTFE or other chemically resistant membrane)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
II. Safety Precautions
-
This compound is classified as an irritant and may be harmful if swallowed or inhaled. It can cause serious eye and skin irritation.[5]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.
III. Experimental Workflow
Caption: Experimental workflow for the determination of solubility.
IV. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of solid this compound into several vials. The excess is crucial to ensure that a saturated solution is formed.
-
Pipette a precise volume of the chosen solvent into each vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately attach a 0.2 µm syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC.
-
Analyze the diluted samples and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/L, or molarity).
-
Conclusion
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the factors that determine the solubility of intermediates? - Blog - Kono Chem [konochem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Bromo-2,6-dichloropyrimidine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Bromo-2,6-dichloropyrimidine, a crucial building block in medicinal chemistry and drug development. Due to the absence of publicly available, experimentally verified spectra for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are grounded in a thorough analysis of structurally related compounds and fundamental NMR principles. This document offers researchers, scientists, and drug development professionals a robust framework for the characterization and quality control of this compound, complete with a detailed experimental protocol for data acquisition.
Introduction
Pyrimidine scaffolds are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active molecules. This compound serves as a versatile intermediate in the synthesis of novel therapeutic agents. The precise substitution pattern of this compound allows for selective functionalization, making it a valuable synthon. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and NMR spectroscopy is the most powerful tool for this purpose. This guide provides an in-depth look at the expected ¹H and ¹³C NMR spectral characteristics of this compound, enabling researchers to confidently identify and utilize this compound in their synthetic endeavors.
Spectroscopic Data Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of similar halogenated pyrimidines and the well-established effects of electron-withdrawing substituents on the chemical shifts of aromatic protons and carbons.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting a single signal in the aromatic region. The pyrimidine ring contains only one proton at the C5 position. The two nitrogen atoms and the three halogen substituents (two chlorine atoms at C2 and C6, and a bromine atom at C4) are all electron-withdrawing groups. This cumulative electron-withdrawing effect significantly deshields the remaining C5 proton, causing its resonance to appear at a relatively high chemical shift (downfield).
The signal for the C5 proton is expected to be a singlet, as there are no adjacent protons to cause spin-spin coupling.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Singlet | 1H | H-5 |
| Note: Predicted values based on analysis of similar pyrimidine derivatives. The exact chemical shift can vary depending on the solvent used. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three unique carbon environments in the pyrimidine ring. The symmetry of the substitution at the C2 and C6 positions might be expected to render these carbons chemically equivalent, however, the presence of the bromine at C4 breaks this symmetry. Therefore, C2 and C6 are expected to be inequivalent.
The chemical shifts of the carbon atoms are heavily influenced by the attached electronegative halogens. The carbons directly bonded to chlorine (C2 and C6) and bromine (C4) will be significantly deshielded and appear at lower field. The carbon bearing the proton (C5) will be the most shielded of the ring carbons.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C-2, C-6 |
| ~120 - 125 | C-4 |
| ~115 - 120 | C-5 |
| Note: Predicted values based on the analysis of structurally related compounds like 4,6-dichloropyrimidine.[1][2] The assignments for C-2 and C-6 are interchangeable without further 2D NMR experiments. |
Experimental Protocol: NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Reagents
-
This compound (purity ≥95%)[3]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Instrumentation
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (CDCl₃ is a good starting choice due to its ability to dissolve a wide range of organic compounds).
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
A spectral width of 0-12 ppm is typically sufficient.
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR Acquisition:
-
Tune the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A spectral width of 0-200 ppm is generally appropriate.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Caption: Experimental workflow for NMR sample preparation and data acquisition.
Troubleshooting and Data Interpretation Insights
-
Solvent Selection: The choice of deuterated solvent is critical. If the compound shows poor solubility in CDCl₃, DMSO-d₆ is a suitable alternative. Be aware that the chemical shifts will vary slightly between different solvents.
-
Purity Assessment: The simplicity of the ¹H NMR spectrum makes it an excellent tool for assessing the purity of this compound. Any additional signals would indicate the presence of impurities.
-
Advanced NMR Techniques: For unambiguous assignment of the ¹³C signals, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. HSQC would correlate the C5 carbon to its directly attached proton, while HMBC could show correlations between the C5 proton and the quaternary carbons (C2, C4, and C6).
Conclusion
This technical guide provides a detailed predicted ¹H and ¹³C NMR spectroscopic profile of this compound, a compound of significant interest in synthetic and medicinal chemistry. By leveraging data from analogous structures and fundamental NMR principles, this guide offers a reliable reference for the structural characterization of this important building block. The included experimental protocol provides a clear and concise workflow for obtaining high-quality NMR data, empowering researchers to confidently utilize this compound in their drug discovery and development efforts.
References
Material Safety Data Sheet (MSDS) for 4-Bromo-2,6-dichloropyrimidine
An In-Depth Technical Guide to the Material Safety of 4-Bromo-2,6-dichloropyrimidine
This document serves as a comprehensive technical guide to the safe handling, storage, and emergency management of this compound (CAS No. 98519-66-5). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper understanding of the material's inherent risks and the scientific rationale behind critical safety protocols. Given the limited publicly available, peer-reviewed toxicological data for this specific compound, this guide synthesizes information from its structural analogs to present a cautious and comprehensive safety profile.
Chemical Identity and Physicochemical Properties
This compound is a halogenated heterocyclic compound, a class of molecules frequently used as building blocks in medicinal chemistry and materials science. Its reactivity is dictated by the electron-deficient pyrimidine ring and the three halogen substituents, which can serve as handles for further chemical modification. Understanding its physical properties is the first step in designing safe handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 98519-66-5 | [1] |
| Molecular Formula | C₄HBrCl₂N₂ | [1] |
| Molecular Weight | 227.87 g/mol | [1] |
| Appearance | Solid (inferred from analogs) | [2][3] |
| Storage Temperature | -20°C, sealed, away from moisture | [1] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |
| Predicted LogP | 2.5459 | [1] |
The low polar surface area and positive LogP value suggest limited solubility in water and a preference for nonpolar environments, which has implications for both its biological activity and environmental fate.
Hazard Analysis and GHS Classification
While specific GHS classification for this compound is not universally established, a hazard assessment based on structurally similar compounds—such as other brominated and chlorinated pyrimidines—is critical for establishing a precautionary approach.[4][5][6] These analogs are frequently classified as corrosive, irritants, and may have acute toxicity.[6] Therefore, it is prudent to handle this compound with a high degree of caution.
Table 2: Inferred GHS Hazard Classification and Precautionary Statements
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statements (selected) |
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed. | P264, P270, P301+P316[6] |
| Skin Corrosion (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage. | P260, P280, P302+P361+P354, P363[6] |
| Serious Eye Damage (Category 1) | corrosive | Danger | H318: Causes serious eye damage. | P280, P305+P354+P338[6] |
| Respiratory Irritation (Category 3) | exclamation | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340[7][8] |
Disclaimer: This classification is inferred from structurally related compounds and should be used for provisional safety planning. The toxicological properties of this compound have not been fully investigated.
Risk Mitigation and Safe Handling Protocols
The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[5] Engineering controls are the most effective way to mitigate these risks.
Causality of Experimental Choices:
-
Chemical Fume Hood: Handling this solid compound in a certified chemical fume hood is mandatory. This is not merely to control odor but to contain fine particulates that can be unknowingly inhaled, causing respiratory irritation as suggested by data on analogs.[9][10]
-
Designated Area: All work with this compound should be performed in a designated area of the lab to prevent cross-contamination. This includes using dedicated glassware and equipment where possible.
Experimental Protocol: Weighing and Handling Solid this compound
-
Preparation: Don appropriate Personal Protective Equipment (PPE) as outlined in Section 4. Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Staging: Place an analytical balance, weighing paper, spatula, and a sealable container for the compound inside the fume hood.
-
Taring: Place the weighing paper on the balance and tare it.
-
Dispensing: Open the stock container inside the hood. Using the spatula, carefully transfer the desired amount of solid to the weighing paper. Minimize any dust generation by avoiding rapid movements.
-
Sealing: Immediately and securely close the stock container.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or desired container.
-
Cleanup: Dispose of the weighing paper in a designated solid hazardous waste container. Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated using a solvent-moistened cloth (e.g., ethanol or isopropanol), and dispose of the cloth in the hazardous waste container.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[8]
Personal Protective Equipment (PPE) Selection and Rationale
PPE is the last line of defense. Its selection must be based on a thorough risk assessment of the planned procedure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] Due to the severe corrosive potential suggested by analogs, a full face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[5][9]
-
Skin Protection: A flame-retardant lab coat is required. Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's breakthrough time for chlorinated and brominated compounds. Double-gloving is recommended.[4]
-
Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, if engineering controls are not available or in the case of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[4][10]
Emergency Response Procedures
Rapid and correct response to an exposure or spill is critical to minimizing harm.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
Accidental Release Measures
The primary goal is to contain the spill without creating additional hazards (e.g., airborne dust).
Protocol: Small Solid Spill Cleanup (<1g)
-
Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone. Ensure work is done in a well-ventilated area or fume hood.[9]
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Contain: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or dry lime.[9] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water.
-
Dispose: Place all contaminated materials (including gloves and wipes) into the hazardous waste container.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department.
Storage and Disposal
Proper long-term storage and disposal are essential for safety and environmental protection.
-
Storage: The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][11] One supplier recommends storage at -20°C in a tightly sealed container to prevent degradation from moisture.[1]
-
Disposal: All waste containing this material must be treated as hazardous waste. It should be collected in sealed, properly labeled containers and disposed of through a licensed waste disposal company.[12] Do not dispose of it down the drain or with general laboratory trash.[7]
Toxicological Profile
Note: The toxicological properties of this specific chemical have not been fully investigated. The following information is based on the known hazards of structurally similar compounds.
-
Acute Effects: Expected to be corrosive to skin and eyes, causing severe burns.[6] Inhalation may cause severe irritation to the respiratory tract.[4] Ingestion is likely to be toxic, potentially causing severe damage to the gastrointestinal tract.[6]
-
Chronic Effects: The long-term effects of exposure are unknown. Due to the presence of a halogenated pyrimidine core, a structure found in some mutagenic and carcinogenic compounds, chronic exposure should be avoided.
-
Carcinogenicity: This compound is not listed by IARC, NTP, or OSHA as a carcinogen.[5]
This guide underscores the importance of a proactive and informed approach to chemical safety. By understanding the rationale behind safety protocols, researchers can foster a laboratory environment that is not only compliant but also inherently safer.
References
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 146533-41-7 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
An In-Depth Technical Guide to the Established Synthesis Routes for 4-Bromo-2,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-2,6-dichloropyrimidine in Medicinal Chemistry
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its unique arrangement of reactive sites—two electrophilic chlorine atoms at the 2 and 6 positions and a bromine atom at the 4 position—allows for selective and sequential substitution reactions. This versatility makes it an invaluable intermediate in the construction of complex molecular architectures, particularly in the development of kinase inhibitors, antivirals, and other therapeutic agents. This guide provides a comprehensive overview of the established synthetic routes to this important compound, detailing the underlying chemical principles and providing practical, field-proven insights for its preparation.
Core Synthetic Strategies: A Two-Step Approach from Barbituric Acid Derivatives
The most logical and frequently postulated synthetic pathway to this compound commences with a suitably substituted pyrimidine precursor, followed by halogenation. A key and economically viable starting material for pyrimidine synthesis is barbituric acid or its derivatives. The general strategy involves the introduction of the bromine atom at the 4-position, followed by the conversion of the hydroxyl groups at the 2 and 6 positions to chlorine atoms.
Diagram of the General Synthetic Approach
The Versatile Scaffold of 4-Bromo-2,6-dichloropyrimidine: A Technical Guide to its Derivatives' Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of bioactive molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has spurred the exploration of substituted pyrimidines as scaffolds for novel therapeutic agents. Among these, 4-Bromo-2,6-dichloropyrimidine and its isomers stand out as exceptionally versatile precursors for the synthesis of compounds with significant potential in oncology, infectious diseases, and beyond. The strategic placement of reactive chloro and bromo substituents allows for selective and sequential modifications, providing a gateway to a diverse chemical space and a wide spectrum of biological activities.
This technical guide provides an in-depth exploration of the biological activities of derivatives synthesized from the this compound core. We will delve into the synthetic strategies employed to functionalize this scaffold, the mechanisms of action of the resulting compounds, and detailed experimental protocols for evaluating their therapeutic potential.
Synthetic Strategies: Unlocking the Potential of a Privileged Scaffold
The synthetic utility of this compound and its close isomer, 5-bromo-2,4-dichloropyrimidine, lies in the differential reactivity of its halogenated positions. This allows for a controlled, stepwise introduction of various functionalities, a key strategy in the construction of libraries of compounds for biological screening. A common synthetic approach involves the initial nucleophilic aromatic substitution (SNAr) of one of the chloro groups, followed by further modification at the remaining chloro and bromo positions.
A representative synthetic scheme often begins with the reaction of the dichloropyrimidine with a nucleophile, such as a piperazine derivative. For instance, 5-bromo-2,4-dichloropyrimidine can be reacted with tert-butyl piperazine-1-carboxylate in the presence of a base like triethylamine to selectively substitute one of the chlorine atoms.[2] Subsequent deprotection of the piperazine moiety yields a key intermediate that can be further functionalized. This intermediate can then undergo reactions such as sulfonamide formation or amide bond coupling to introduce a variety of side chains, leading to the generation of diverse compound libraries.[2]
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research on bromo-dichloropyrimidine derivatives has focused on their potential as anticancer agents, particularly as kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these compounds can disrupt cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of Bcr-Abl Tyrosine Kinase
One of the most well-studied targets for bromo-pyrimidine derivatives is the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML).[4] Several novel 5-bromo-pyrimidine derivatives have been synthesized and evaluated as potent Bcr-Abl kinase inhibitors, showing promise as alternatives to existing therapies like Dasatinib.[2][4] These compounds are designed to bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that drives cancer cell growth.
References
- 1. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The 4-Bromo-2,6-dichloropyrimidine Scaffold - A Privileged Starting Point in Medicinal Chemistry
An In-Depth Technical Guide to the Mechanisms of Action for Compounds Derived from 4-Bromo-2,6-dichloropyrimidine
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The this compound scaffold is one such "privileged" structure. Its inherent chemical reactivity, characterized by three distinct electrophilic sites, provides medicinal chemists with a versatile platform for synthesizing diverse compound libraries. The differential reactivity of the bromine at the C4 position and the chlorine atoms at the C2 and C6 positions allows for sequential and site-selective modifications, making it an ideal starting point for developing highly specific kinase inhibitors, covalent modifiers, and advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This guide elucidates the core mechanisms of action for compounds derived from this versatile scaffold, providing field-proven insights and detailed experimental protocols for their characterization.
Section 1: The Pyrimidine Core as a Potent Kinase Inhibitor
The pyrimidine ring is a bioisostere of the purine base in adenosine triphosphate (ATP), the universal phosphate donor for all kinase-catalyzed reactions. This structural similarity allows pyrimidine derivatives to function as competitive inhibitors, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[1] This mode of inhibition is fundamental to the action of numerous approved cancer therapies.[2]
Mechanism I: ATP-Competitive Inhibition
Derivatives of this compound are frequently developed into potent ATP-competitive kinase inhibitors. By modifying the C2, C4, and C6 positions, chemists can introduce functionalities that form specific hydrogen bonds and van der Waals interactions with residues in the kinase active site, thereby enhancing binding affinity and selectivity. For instance, many successful Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) inhibitors incorporate a pyrimidine core.[3][4] The core mimics the adenine ring of ATP, while substituents engage with the hinge region and other key areas of the ATP pocket, effectively blocking kinase activity and halting downstream signaling pathways that drive cell proliferation.[2][5]
Caption: ATP-Competitive Kinase Inhibition by Pyrimidine Derivatives.
Mechanism II: Covalent Irreversible Inhibition
A more advanced mechanism involves the design of pyrimidine derivatives that act as covalent irreversible inhibitors. This is achieved by incorporating a "warhead"—a reactive group like an acrylamide—onto the pyrimidine scaffold.[6] This warhead is positioned to react with a nucleophilic amino acid residue, typically a cysteine, located near the ATP-binding pocket of the target kinase.[7] For example, the groundbreaking BTK inhibitor Ibrutinib utilizes this strategy.[6] The pyrimidine core first directs the molecule to the BTK active site through reversible binding interactions. Once optimally positioned, the acrylamide warhead undergoes a Michael addition reaction with the thiol group of Cysteine 481, forming a permanent covalent bond.[8] This irreversible inhibition leads to sustained target inactivation, offering significant pharmacological advantages in terms of duration of action and potency.
The table below summarizes the inhibitory activity of several pyrimidine-based kinase inhibitors.
| Compound | Target Kinase | Inhibition Mode | IC₅₀ (nM) | Reference |
| Compound 10b | EGFR | Reversible | 8.29 | [4] |
| Compound 4x | BTK | Reversible | 4.8 | [3][9] |
| Compound 10j | BTK | Reversible | 0.4 | [8] |
| Ibrutinib | BTK | Covalent | 0.3 - 0.6 | [8] |
| Osimertinib | EGFR (T790M) | Covalent | ~1 | [2] |
Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to determine the IC₅₀ value of a test compound by quantifying ADP production, a universal product of kinase reactions.[10]
Causality: The amount of ADP produced is directly proportional to kinase activity. Inhibitors will reduce the rate of ADP formation, leading to a lower luminescence signal. This assay is chosen for its high sensitivity, broad applicability to different kinases, and resistance to compound interference.[11]
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations should be optimized beforehand to ensure the reaction is in the linear range (typically determined via enzyme and substrate titration).[10]
-
Prepare a 2X ATP solution in the reaction buffer at the desired concentration (often at the Kₘ for ATP).
-
Serially dilute the test compound (derived from this compound) in 100% DMSO, then dilute into the reaction buffer to create 4X final concentrations.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of 4X test compound or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 5 µL of 2X kinase/substrate solution to all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of 2X ATP solution to all wells to start the reaction.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature. The reaction time should be optimized to remain within the linear range of the assay (<30% ATP consumption).
-
-
Detect ADP Production:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" controls (0% activity) and "vehicle only" controls (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Experimental Protocol: Confirmation of Covalent Modification by Mass Spectrometry
This protocol outlines a "bottom-up" proteomics approach to identify the specific cysteine residue covalently modified by a pyrimidine-based inhibitor.[12]
Causality: Covalent binding of an inhibitor to a protein results in a specific mass increase in the modified peptide after enzymatic digestion. Mass spectrometry can detect this mass shift with high precision, confirming the covalent interaction and identifying the exact site of modification.[13][14]
Methodology:
-
Protein Incubation:
-
Incubate the target kinase (e.g., 1-5 µM) with a 5- to 10-fold molar excess of the covalent inhibitor in a suitable buffer for 1-2 hours at room temperature.
-
Include a control sample with the protein and vehicle (DMSO) only.
-
-
Sample Preparation:
-
Denature the protein samples by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteines (those not modified by the inhibitor) by adding iodoacetamide (IAM) to 20 mM and incubating for 30 minutes in the dark. This step is crucial to prevent disulfide scrambling and to differentiate unmodified cysteines from the inhibitor-bound one.[15]
-
Quench the alkylation reaction by adding excess DTT.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to <1 M.
-
-
Proteolytic Digestion:
-
Add a protease, typically trypsin, at a 1:50 (enzyme:protein) ratio.
-
Digest overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation based on their intensity.[16]
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a protein database containing the sequence of the target kinase using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify a variable modification corresponding to the mass of the covalent inhibitor on cysteine residues.
-
Compare the results from the inhibitor-treated sample and the control sample. The identification of a peptide with the inhibitor's mass adduct in the treated sample, but not the control, confirms covalent modification and pinpoints the specific cysteine residue.
-
Section 2: Advanced Application in Targeted Protein Degradation (PROTACs)
The versatility of the this compound scaffold extends beyond simple inhibition. Its derivatives can serve as the target-binding warhead in PROTACs, a revolutionary therapeutic modality designed to hijack the cell's own protein disposal system to eliminate disease-causing proteins.
Mechanism III: Hijacking the Ubiquitin-Proteasome System
A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. By incorporating a pyrimidine-based kinase binder as the warhead, a PROTAC can simultaneously bind to the target kinase and an E3 ligase (e.g., Cereblon or VHL). This proximity induces the formation of a ternary complex, which triggers the E3 ligase to tag the target protein with a chain of ubiquitin molecules.[17] This polyubiquitination serves as a molecular signal for the 26S proteasome, which then recognizes, unfolds, and degrades the target protein, effectively removing it from the cell.[18]
Caption: Mechanism of Action for a PROTAC utilizing a pyrimidine-based warhead.
Experimental Protocol: Cell-Based Protein Degradation Assay (Western Blot)
This protocol provides a standard, reliable method to quantify the degradation of a target protein in cells treated with a PROTAC.[19]
Causality: An effective PROTAC will cause a decrease in the total cellular level of its target protein. Western blotting uses antibodies to specifically detect and quantify the amount of the target protein relative to a loading control, providing a direct measure of degradation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the target kinase) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Also, probe the membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager.
-
Perform densitometry analysis to quantify the band intensity of the target protein, normalizing it to the loading control.
-
Plot the normalized protein level versus PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[20]
-
Conclusion
The this compound scaffold is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with diverse and sophisticated mechanisms of action. Its utility ranges from classic ATP-competitive kinase inhibition to the design of highly specific covalent inhibitors and the creation of novel protein-degrading PROTACs. Understanding these distinct mechanisms and the robust experimental methodologies required to validate them is critical for researchers, scientists, and drug development professionals seeking to translate this chemical versatility into next-generation medicines. The continued exploration of this privileged scaffold promises to yield even more innovative and effective treatments for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. domainex.co.uk [domainex.co.uk]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]
- 13. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. marinbio.com [marinbio.com]
- 19. researchgate.net [researchgate.net]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
A Comprehensive Technical Guide to the Handling and Storage of 4-Bromo-2,6-dichloropyrimidine
For the modern researcher, scientist, and drug development professional, the precise and safe handling of reactive heterocyclic building blocks is paramount to experimental success and laboratory safety. 4-Bromo-2,6-dichloropyrimidine, a key intermediate in the synthesis of various biologically active molecules, presents a unique set of handling and storage challenges due to its trifunctional reactivity. This guide provides an in-depth, experience-driven framework for the safe and effective management of this compound, moving beyond standard safety data sheet (SDS) recommendations to explain the scientific rationale behind each procedural step. Our focus is on creating self-validating protocols that ensure both the integrity of the material and the safety of the practitioner.
Understanding the Core Reactivity of this compound
The chemical behavior of this compound is dictated by the electron-deficient nature of the pyrimidine ring, further activated by three halogen substituents. This inherent reactivity is the primary driver of the specific handling and storage protocols outlined in this guide.
The pyrimidine ring's nitrogen atoms are strongly electron-withdrawing, creating electrophilic carbon centers that are susceptible to nucleophilic aromatic substitution (SNAr).[1] The reactivity of the halogen positions generally follows the order C4(6) > C2.[1] This means the two chlorine atoms are more labile and prone to displacement by nucleophiles compared to the bromine atom. This high reactivity necessitates careful exclusion of incompatible materials and environmental factors.
Hazard Assessment and Personal Protective Equipment (PPE)
Given its chemical nature, this compound is classified as a hazardous substance. Direct contact can cause severe skin burns and eye damage, and it is harmful if inhaled or swallowed.[2][3] Therefore, a robust PPE strategy is non-negotiable.
Table 1: Hazard Profile and Rationale for PPE Selection
| Hazard | Consequence | Required PPE | Rationale |
| Skin Contact | Causes severe skin burns and irritation.[2][3] | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent direct contact. Always inspect gloves for integrity before use. |
| Chemical-resistant Lab Coat | Protects skin and personal clothing from splashes and spills. | ||
| Eye Contact | Causes serious eye damage.[2] | Chemical Splash Goggles or Safety Glasses with Side Shields | Essential to prevent contact with airborne particles or splashes. A face shield may be required for larger quantities or when splashing is likely.[2] |
| Inhalation | Harmful if inhaled; may cause respiratory irritation.[4] | Use in a Certified Chemical Fume Hood | Engineering control is the primary defense against inhaling dust or vapors. |
| N95 Respirator (or higher) | May be necessary for weighing operations outside of a ventilated enclosure or during spill cleanup, based on risk assessment. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, minimizing risk through a combination of engineering controls, proper technique, and appropriate PPE.
Weighing and Handling Protocol
Due to its potency and hazardous nature, weighing this compound requires specific containment strategies to prevent personnel exposure.[3][5]
-
Preparation: Don all required PPE as outlined in Table 1. Ensure a chemical fume hood or a ventilated balance enclosure (VBE) is certified and functioning correctly.
-
Containment Setup: Place an analytical balance inside the fume hood or VBE. Prepare a deactivation solution (e.g., 5% sodium bisulfite) and have a spill kit readily accessible.
-
Aliquotting:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis.
-
Perform all manipulations deep within the fume hood or VBE.
-
Use a clean, dry, and compatible spatula (e.g., stainless steel or PTFE) to transfer the solid to a tared weighing vessel.
-
Work slowly and deliberately to avoid generating airborne dust.
-
-
Post-Weighing:
-
Tightly cap the stock bottle immediately after use.
-
Clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol), allowing the solvent to evaporate in the hood before disposing of the wipe in a designated hazardous waste container.
-
Wipe down the balance and surrounding surfaces with a deactivating solution followed by a dry wipe.
-
Dissolution Protocol
The choice of solvent is critical and should be dictated by the subsequent reaction conditions. Halogenated pyrimidines are generally soluble in a range of organic solvents.[6]
-
Solvent Selection: Choose a dry, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, or N,N-Dimethylformamide) to prevent unintended reactions. Ensure the solvent is compatible with downstream applications.
-
Procedure:
-
In a fume hood, add the chosen solvent to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Slowly add the pre-weighed this compound to the solvent while stirring.
-
If dissolution is slow, gentle warming can be applied, but this should be done with caution and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Once fully dissolved, the resulting solution should be used promptly or stored under an inert atmosphere.
-
Long-Term Storage and Stability
The long-term stability of this compound is crucial for ensuring the reproducibility of experimental results.[7] Degradation can occur via several pathways, primarily hydrolysis and reaction with nucleophiles.
Recommended Storage Conditions
-
Temperature: Store at -20°C for long-term stability.[5]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to protect from moisture and air.
-
Light: Protect from light by using an amber glass vial or by storing the container in a dark place.[8]
-
Location: Store in a dry, well-ventilated area away from incompatible materials.[4]
Table 2: Incompatible Materials and Rationale
| Incompatible Material | Potential Hazard | Rationale |
| Strong Oxidizing Agents | Violent reaction, fire risk. | Can lead to uncontrolled oxidation of the pyrimidine ring. |
| Strong Acids | May catalyze degradation or hydrolysis.[9] | The pyrimidine ring can be susceptible to hydrolysis under acidic conditions.[9] |
| Strong Bases/Nucleophiles | Uncontrolled nucleophilic aromatic substitution.[1] | The highly activated chlorine atoms are readily displaced by bases and nucleophiles. |
| Water/Moisture | Hydrolysis of the chloro and bromo groups. | Leads to the formation of undesired byproducts and reduces the purity of the starting material. |
Understanding Stability: Forced Degradation Insights
To proactively understand the stability of halogenated pyrimidines, forced degradation studies are often employed in drug development.[7][8] These studies expose the compound to harsh conditions to identify potential degradation pathways.
-
Acidic/Basic Hydrolysis: The compound is likely to degrade in the presence of strong acids or bases, leading to the substitution of halogens with hydroxyl groups.[9]
-
Oxidation: While the ring is electron-deficient, strong oxidizing conditions could potentially lead to ring opening or other transformations.
-
Thermal Stress: High temperatures can accelerate degradation, highlighting the need for cold storage.[10]
-
Photostability: Exposure to UV light may induce degradation, necessitating storage in light-protecting containers.[8]
These principles underscore the importance of the recommended storage conditions to maintain the compound's integrity.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to a spill or exposure is critical.
Spill Cleanup Protocol
This protocol is designed for a small, contained spill (typically <1 liter) that can be managed by trained laboratory personnel. For large or uncontained spills, evacuate the area and contact emergency services.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and call for emergency response.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves. A respirator may be necessary depending on the scale of the spill.
-
Containment: Cordon off the spill area. Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to create a dike around the spill to prevent it from spreading.[11]
-
Absorption: Apply the absorbent material over the spill, starting from the outside and working inwards.[12]
-
Collection: Once the material is fully absorbed, carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.
-
Decontamination:
-
Wipe the spill area with a cloth or paper towels soaked in a deactivating solution (e.g., a mild solution of sodium bicarbonate or sodium bisulfite can be effective for halogenated compounds).[4][11]
-
Follow with a wipe down using soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Disposal: Seal the waste container and arrange for disposal through your institution's hazardous waste management program.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Visual Workflow and Decision Guides
To further clarify these procedures, the following diagrams illustrate the key workflows.
Caption: Standard Handling and Weighing Workflow
Caption: Spill Response Decision Tree
Conclusion
This compound is a powerful synthetic intermediate whose utility is matched by its hazardous properties. By understanding the fundamental principles of its reactivity and stability, researchers can implement handling and storage protocols that are not just procedural, but are inherently safe and scientifically sound. Adherence to these in-depth guidelines will serve to protect laboratory personnel while preserving the chemical integrity of this valuable reagent, ultimately contributing to the success and reproducibility of research and development endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. agnopharma.com [agnopharma.com]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
Methodological & Application
Application Note & Protocol: Selective Suzuki-Miyaura Coupling of 4-Bromo-2,6-dichloropyrimidine
Abstract
This comprehensive guide details a robust protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2,6-dichloropyrimidine. This trifunctional heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to the differential reactivity of its halogenated positions. This document provides a step-by-step experimental procedure, explains the mechanistic rationale behind reagent and parameter selection, offers troubleshooting advice, and is grounded in authoritative scientific literature to ensure reliability and reproducibility.
Introduction: The Strategic Value of this compound
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical industry for constructing biaryl and heteroaryl scaffolds is particularly widespread.[3]
This compound represents a versatile and strategic starting material for sequential cross-coupling reactions. The pyrimidine core is an electron-deficient system, which generally enhances its reactivity in palladium-catalyzed couplings compared to analogous benzene derivatives.[4] Crucially, the reactivity of the carbon-halogen (C-X) bonds is not uniform and follows a well-established trend: C-I > C-Br > C-Cl.[5] This reactivity differential is the key to achieving site-selectivity.
For this compound, the C4-Br bond is the most labile site for oxidative addition of a Pd(0) catalyst, allowing for selective functionalization at this position while leaving the two C-Cl bonds at the C2 and C6 positions intact for subsequent transformations. This application note focuses exclusively on the protocol for this first, selective coupling at the C4 position.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex. This is often the rate-determining step.[5]
-
Transmetalation: A base activates the organoboron species (boronic acid or ester) to form a boronate complex.[7] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Selective C4-Arylation
This protocol provides a reliable method for the selective mono-arylation of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Store in a cool, dry place. |
| Arylboronic Acid | >98% | Combi-Blocks | Substrate scope is broad. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% | Strem Chemicals | Air- and light-sensitive. Store under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Finely ground powder is preferred for better solubility/reactivity. |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Must be degassed prior to use. |
| Deionized Water | N/A | In-house | Must be degassed prior to use. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For work-up and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | For drying organic layers. |
| Schlenk flask or reaction vial with septum | N/A | N/A | For maintaining an inert atmosphere. |
| Magnetic stir bar, heating mantle, condenser | N/A | N/A | Standard reaction equipment. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the coupling reaction.
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.2 mmol, 1.1-1.2 equiv), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv).
-
Rationale: Using a slight excess of the boronic acid drives the reaction to completion. Anhydrous potassium carbonate is a common, effective base for activating the boronic acid.[2]
-
-
Catalyst Addition:
-
Briefly remove the condenser and add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Rationale: Pd(PPh₃)₄ is an effective and commercially available Pd(0) precatalyst sufficient for activating the C-Br bond.[8] While more advanced catalysts exist for challenging couplings (like C-Cl bonds), they are typically unnecessary for this selective step.[9]
-
-
Inert Atmosphere:
-
Seal the flask and condenser assembly. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable homocoupling of the boronic acid.[1][10]
-
-
Solvent Addition:
-
Via syringe, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water.
-
Rationale: A mixture of an organic solvent (dioxane) and water is standard. Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[2][8]
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-aryl-2,6-dichloropyrimidine.
-
Optimization and Selectivity
The following table outlines key parameters and their impact on the reaction outcome. The primary goal is to maximize the yield of the C4-coupled product while minimizing side reactions.
| Parameter | Recommended Range/Value | Rationale & Impact on Selectivity |
| Catalyst Loading | 1-5 mol% | 3 mol% is a good starting point. Lower loading can lead to incomplete conversion. Higher loading is often unnecessary and increases cost and palladium contamination in the product. |
| Base | K₂CO₃ (2.0 equiv), K₃PO₄ (2.0 equiv) | K₂CO₃ is generally sufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction but may also increase the risk of side reactions or decomposition of sensitive functional groups.[8] |
| Solvent System | Dioxane/H₂O (4:1), Toluene/EtOH/H₂O | The choice of solvent can be critical. Dioxane/water is a robust, general-purpose system. Alcoholic solvents can sometimes improve reactivity for certain substrates.[11] |
| Temperature | 80-100 °C | Higher temperatures accelerate the reaction. However, excessively high temperatures (>110 °C) could begin to promote the slower coupling at the C-Cl positions, reducing selectivity. |
| Boronic Acid | 1.1-1.2 equiv | A slight excess is optimal. A large excess can lead to higher rates of homocoupling. Using less than 1.0 equiv will result in incomplete conversion of the starting material. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Poor quality or wet reagents/solvents. | 1. Use a fresh bottle of catalyst or a different batch.2. Ensure the system is rigorously purged with inert gas. Degas solvents thoroughly (e.g., by sparging with N₂ for 30 min).3. Use anhydrous solvents and reagents. |
| Protodeboronation of Boronic Acid | Presence of excess water or acid; prolonged reaction time at high temperature. | 1. Use the recommended amount of water.2. Ensure the base is not fully consumed.3. Use boronic esters (e.g., pinacol esters), which are often more stable.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously exclude oxygen from the reaction system. Ensure the Pd(0) catalyst is not contaminated with Pd(II) salts.[1] |
| Formation of Di-coupled Product | Reaction temperature is too high or reaction time is too long. | 1. Reduce the reaction temperature to 80 °C.2. Carefully monitor the reaction and stop it as soon as the starting material is consumed.3. Use exactly 1.0 equivalent of the boronic acid. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
Buchwald-Hartwig amination conditions for 4-Bromo-2,6-dichloropyrimidine
An Application Guide for the Selective Buchwald-Hartwig Amination of 4-Bromo-2,6-dichloropyrimidine
Authored by: A Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in a vast array of pharmaceuticals and functional organic molecules. The ability to precisely install amine functionalities onto this heterocycle is therefore of paramount importance. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging C–N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions and have limited scope.[1][2]
This application note provides a detailed guide to the selective Buchwald-Hartwig amination of this compound. This substrate presents a fascinating and synthetically useful challenge: how to achieve selective amination at the C-4 position (C-Br bond) while leaving the C-2 and C-6 positions (C-Cl bonds) intact for subsequent functionalization. We will explore the mechanistic basis for this selectivity and provide robust, field-tested protocols for researchers, scientists, and drug development professionals.
Core Principles: Achieving Chemoselectivity
The success of a selective reaction on a polyhalogenated substrate hinges on the inherent differences in reactivity between the various carbon-halogen bonds. In the case of this compound, the C-Br bond is significantly more reactive than the C-Cl bonds in the key step of the Buchwald-Hartwig catalytic cycle.
The Catalytic Cycle and the Basis for Selectivity
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][4] The selectivity for the C-Br bond is established during the initial, and often rate-determining, oxidative addition step.
-
Oxidative Addition : A low-valent Pd(0) complex, stabilized by phosphine ligands, inserts into the carbon-halogen bond. The reactivity order for this step is generally C–I > C–Br > C–OTf > C–Cl.[4] The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for oxidative addition at the C-4 position.
-
Ligand Exchange/Amine Coordination : The amine displaces a halide from the palladium center.
-
Deprotonation : A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination : The C–N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.[5]
Caption: The Buchwald-Hartwig catalytic cycle for selective amination.
Key Experimental Parameters & Optimization
The choice of catalyst, ligand, base, and solvent are all critical for achieving high yield and selectivity. For electron-deficient heterocycles like pyrimidines, the system must be carefully tuned to avoid catalyst deactivation and unwanted side reactions.
-
Palladium Precursor : Pd(OAc)₂ and Pd₂(dba)₃ are the most common choices. Pd(OAc)₂ is often used but requires in-situ reduction to the active Pd(0) species, which can be accomplished by the phosphine ligand or the amine itself.[3] Pd₂(dba)₃ is a stable source of Pd(0) and can sometimes provide more consistent results.
-
Ligand Selection : This is arguably the most critical parameter. The electron-deficient nature of the pyrimidine ring and its potential to coordinate to the palladium center can challenge the catalyst.[6] Bulky, electron-rich phosphine ligands are required to promote the crucial reductive elimination step and stabilize the palladium catalyst.
-
Biarylphosphines : Ligands like XPhos, RuPhos, and BrettPhos are often the "go-to" choices for challenging substrates.[5][7] Their steric bulk and electron-donating properties facilitate the reaction at lower temperatures and catalyst loadings. XPhos, in particular, has shown outstanding activity and stability in a wide range of aminations.[8]
-
Ferrocene-based Ligands : Josiphos-type ligands are also highly effective, especially for creating highly active catalysts for coupling primary amines and even ammonia.[7][9]
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands offer an alternative to phosphines and are known for forming highly stable and active palladium complexes, often allowing for reactions to be run under aerobic conditions.[10][11]
-
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many aminations.[12] However, for substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures.
-
Solvent : Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are the most frequently used solvents due to their ability to dissolve the reactants and their relatively high boiling points, which allow for a sufficient thermal range.
Data Summary: Representative Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of various halo-heterocycles, providing a starting point for optimization.
| Electrophile | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu (1.4) | Toluene | 100 | 95 | [7] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ (5) | dppp (7.5) | NaOt-Bu (2.0) | Toluene | 80 | 55-98 | [12] |
| 4-Chloro-pyrimidine | Arylamines | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-AmylOH | 110 | 70-95 | [13] |
| 2,4-Dichloropyrimidine | Arylamines | Pd G3 Precat (2) | SPhos (2) | K₂CO₃ (2.0) | Dioxane | 100 | >90 | [13] |
| 4-Bromoanisole | Morpholine | (IPr)Pd(allyl)Cl (1) | - | NaOt-Bu (1.2) | Dioxane | RT | 90 | [14] |
Experimental Protocols
Safety Precaution : Always conduct reactions under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst and some ligands are air-sensitive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Selective C-4 Amination
This protocol provides a robust starting point for the coupling of a generic secondary amine with this compound using a biarylphosphine ligand.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, piperidine, or a primary aniline) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (concentration approx. 0.1-0.2 M)
-
Reaction vessel (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)
-
Inert atmosphere supply (N₂ or Ar)
-
Stir bar, heating mantle/oil bath
Procedure:
-
Vessel Preparation : To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, Pd(OAc)₂, XPhos, and Sodium tert-butoxide.
-
Inert Atmosphere : Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Addition of Reagents : Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the amine.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting material.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute the mixture with an organic solvent like Ethyl Acetate or Dichloromethane.
-
Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 4-amino-2,6-dichloropyrimidine product.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Poor quality reagents/solvent.4. Unsuitable ligand/base combination. | 1. Ensure a rigorously inert atmosphere and use anhydrous solvents.2. Increase reaction temperature in 10 °C increments.3. Use freshly opened or purified reagents.4. Screen other ligands (e.g., RuPhos) or a stronger base. |
| Side Product Formation | 1. Hydrodehalogenation : Replacement of Br with H.2. Double Amination : Reaction at C-Cl positions. | 1. This can be caused by β-hydride elimination from certain primary amines or moisture. Ensure anhydrous conditions.[15] Use a more sterically hindered ligand.2. Reaction is too forcing. Reduce temperature, reaction time, or catalyst loading. |
| Dark Black Mixture | Palladium black precipitation (catalyst death). | The ligand may not be robust enough. Switch to a more sterically hindered and electron-rich ligand (e.g., BrettPhos) or an NHC-based catalyst system. |
Conclusion
The selective mono-amination of this compound at the C-4 position is a highly achievable and valuable transformation. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can readily access versatile 4-amino-2,6-dichloropyrimidine intermediates. Success relies on the careful selection of a modern catalyst system, typically involving a palladium source and a bulky, electron-rich biarylphosphine ligand, under strictly anhydrous and inert conditions. The protocols and principles outlined in this guide provide a comprehensive framework for achieving this transformation efficiently and selectively, opening the door to a wide range of downstream applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Kinase Inhibitors with a 4-Bromo-2,6-dichloropyrimidine Scaffold: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Bromo-2,6-dichloropyrimidine Scaffold as a Privileged Motif in Kinase Inhibitor Design
The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including several FDA-approved kinase inhibitors.[1][2] Its nitrogen atoms can act as crucial hydrogen bond acceptors, mimicking the adenine hinge-binding motif of ATP and enabling potent inhibition of various protein kinases.[3][4] The this compound scaffold, in particular, offers a versatile and strategically functionalized starting point for the synthesis of diverse kinase inhibitor libraries. The differential reactivity of the halogen substituents allows for sequential and regioselective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the elaboration of the this compound core into potent and selective kinase inhibitors.
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
Strategic Elaboration of the this compound Scaffold
The synthetic utility of this compound lies in the distinct reactivity of its three halogen atoms. The chlorine atoms at the C2 and C6 positions are more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the bromine atom at the C4 position. This difference in reactivity allows for a controlled, stepwise introduction of various substituents, a key strategy in the construction of complex kinase inhibitors.
The general approach involves an initial reaction at the more reactive chloro positions, followed by a subsequent reaction at the bromo position. This sequential functionalization is critical for building the desired molecular architecture of the kinase inhibitor.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: This powerful palladium-catalyzed reaction is extensively used to form carbon-carbon bonds by coupling the halogenated pyrimidine with a variety of organoboron reagents (boronic acids or esters). This reaction is instrumental in introducing aryl or heteroaryl moieties that can occupy different pockets of the kinase active site.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for forming carbon-nitrogen bonds. It allows for the introduction of a wide range of primary and secondary amines to the pyrimidine core, which are often crucial for establishing key interactions with the kinase hinge region and improving the physicochemical properties of the inhibitor.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the direct displacement of the chloro substituents by strong nucleophiles, such as amines or alkoxides. This method offers a complementary approach to the Buchwald-Hartwig amination for introducing nitrogen-based side chains.
The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is critical for achieving high yields and regioselectivity in these transformations.
Visualizing the Synthetic Strategy
The following diagram illustrates a general, sequential cross-coupling strategy for the derivatization of the this compound scaffold.
Caption: Sequential functionalization of the this compound scaffold.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of kinase inhibitors from closely related scaffolds and are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of a Pyrrolopyrimidine Kinase Inhibitor Core from a Bromo-dichloropyrimidine Scaffold
This protocol is based on the synthesis of a pyrrolopyrimidine core, a common scaffold in kinase inhibitors, starting from 5-bromo-2,4-dichloropyrimidine.[6] The principles of this multi-step synthesis are directly applicable to the this compound isomer, with potential adjustments to reaction conditions to account for differences in reactivity.
Step 1: Initial Amination at the C2 Position
-
Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in ethanol (EtOH) in a round-bottom flask, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Addition of Amine: Add cyclopentylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the C2-aminated product.
Step 2: Sonogashira Cross-Coupling at the C5 Position
-
Reaction Setup: In a Schlenk flask, dissolve the product from Step 1 (1.0 eq) in dimethylformamide (DMF). Add triethylamine (Et₃N, 3.0 eq), copper(I) iodide (CuI, 0.1 eq), and PdCl₂(PPh₃)₂ (0.05 eq).
-
Addition of Alkyne: Add 3,3-diethoxypropyne (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 13 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Cyclization to form the Pyrrolopyrimidine Core
-
Reaction Setup: Dissolve the product from Step 2 (1.0 eq) in tetrahydrofuran (THF).
-
Addition of TBAF: Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
-
Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 2 hours.
-
Work-up and Isolation: Concentrate the reaction mixture and purify the residue by column chromatography to yield the pyrrolopyrimidine core.
Further elaboration of this core, such as oxidation of a side chain and subsequent amide coupling and a final Buchwald-Hartwig amination at the remaining chloro position, would lead to the final kinase inhibitor.[6]
Protocol 2: Sequential SNAr and Suzuki Coupling of a Dichloropyrimidine Scaffold
This protocol is adapted from the synthesis of 4,6-disubstituted pyrimidine-based MARK4 inhibitors and demonstrates a sequential SNAr and Suzuki coupling strategy.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 eq) in isopropanol. Cool the solution to 0 °C.
-
Addition of Amine and Base: Add N-Boc piperazine (1.2 eq) followed by the dropwise addition of triethylamine (TEA, 1.2 eq).
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 5-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
Step 2: Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial, combine the product from Step 1 (1.0 eq), the desired arylboronic acid (e.g., thiophen-3-ylboronic acid, 1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the disubstituted pyrimidine.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for key transformations involving dichloropyrimidine scaffolds.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst (5 mol%) | Base (2 eq) | Solvent | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60-80 |
| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 55-70 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 75-90 |
Yields are representative and can vary based on the specific substrates and reaction conditions.
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 |
Targeted Kinases and Signaling Pathways
Pyrimidine-based inhibitors have been developed to target a wide range of kinases implicated in cancer and other diseases. The specific substituents installed on the this compound scaffold will determine the kinase selectivity profile of the final compound.
Common Kinase Targets for Pyrimidine-Based Inhibitors:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer.[7]
-
Janus Kinases (JAKs): A family of non-receptor tyrosine kinases that mediate signaling from cytokine receptors, playing a key role in the immune system and hematopoiesis. The JAK-STAT pathway is a critical signaling cascade in both normal and pathological cellular processes.[8]
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase that is a key component of the B-cell receptor (BCR) signaling pathway, essential for B-cell development, differentiation, and survival.[3][9]
-
Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle.
-
Aurora Kinases: A family of serine/threonine kinases that are essential for mitosis.
Visualizing Key Signaling Pathways
The following diagrams illustrate the signaling pathways of three important kinase targets.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified JAK-STAT Signaling Pathway.[4][8][10][11]
Caption: Simplified BTK Signaling Pathway.[12][13][14]
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable starting material for the synthesis of novel kinase inhibitors. Its strategic arrangement of differentially reactive halogens allows for a controlled and sequential introduction of diverse chemical functionalities, enabling the exploration of vast chemical space and the fine-tuning of inhibitor potency and selectivity. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in this endeavor. As our understanding of the kinome and its role in disease continues to expand, the development of new synthetic methodologies and the innovative application of versatile scaffolds like this compound will remain at the forefront of drug discovery research.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shutterstock.com [shutterstock.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Art of Precision: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2,6-dichloropyrimidine
Introduction: The Strategic Value of a Polychlorinated Pyrimidine Scaffold
In the landscape of medicinal chemistry and materials science, the pyrimidine core is a privileged scaffold, forming the backbone of countless therapeutic agents and functional materials. Among the vast array of pyrimidine building blocks, 4-bromo-2,6-dichloropyrimidine stands out as a uniquely versatile and strategic starting material. Its three halogen atoms, each with distinct reactivity profiles, allow for a programmed and regioselective approach to molecular construction. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions at the C4-position, leveraging the inherent reactivity difference between the bromine and chlorine substituents. Understanding and mastering these reactions unlock a powerful toolkit for the synthesis of complex, multi-functionalized pyrimidines.
The foundational principle governing the selective functionalization of this compound is the differential reactivity of its carbon-halogen bonds in the key oxidative addition step of the palladium catalytic cycle. The generally accepted trend for this reactivity is C-I > C-Br > C-Cl.[1][2] This hierarchy allows for the precise targeting of the C4-Br bond while leaving the C2 and C6 chloro substituents untouched, provided the reaction conditions are carefully controlled. This inherent selectivity is the cornerstone of the protocols detailed herein.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[3] These transformations fundamentally rely on a catalytic cycle that typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, this compound), forming a Pd(II) intermediate.[4][5]
-
Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): The organic moiety from the nucleophilic coupling partner is transferred to the palladium center, or the alkene inserts into the Pd-C bond.[4][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, thus completing the cycle.[4][7]
The efficiency and selectivity of these reactions are profoundly influenced by the choice of palladium precursor, ligands, base, and solvent. The following sections will provide detailed protocols and the scientific rationale for each of these components in the context of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, the commercial availability and low toxicity of boronic acid reagents, and its broad functional group tolerance.[8] For this compound, this reaction provides a robust method for introducing aryl or vinyl substituents at the C4 position.
Causality Behind Experimental Choices:
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available Pd(0) source that is effective for the coupling of aryl bromides.[9] The triphenylphosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid for the transmetalation step. Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in this role and generally shows good compatibility with a wide range of functional groups.[9]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often optimal.[9] The organic solvent solubilizes the pyrimidine substrate and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Detailed Protocol: Selective C4-Arylation
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (6 mL) and degassed water (1.5 mL).
-
Stir the mixture at room temperature for 30 minutes to ensure good mixing and catalyst dissolution.[9]
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2,6-dichloropyrimidine.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | Effective for aryl bromides, commercially available.[9] |
| Ligand | PPh₃ (in catalyst) | Stabilizes the Pd(0) state. |
| Base | K₃PO₄ (2 equiv.) | Activates boronic acid for transmetalation.[9] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Biphasic system solubilizes all components.[9] |
| Temperature | 80-90 °C | Provides sufficient energy for oxidative addition. |
| Time | 12-24 h | Typical duration for complete conversion. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[2][10] This reaction is distinguished by its use of a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI), is standard.[11] The palladium complex drives the main catalytic cycle, while copper facilitates the key C-C bond formation.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this transformation, stabilizing the palladium catalyst.
Detailed Protocol: Selective C4-Alkynylation
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Anhydrous THF or Toluene (optional co-solvent)
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF or toluene (5 mL), followed by triethylamine (10 mL).
-
Stir the mixture to dissolve the solids.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours. For less reactive substrates, gentle heating to 40-50 °C may be required. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 4-alkynyl-2,6-dichloropyrimidine.
Caption: Interconnected catalytic cycles in the Sonogashira coupling reaction.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes.[6][12] It is a powerful tool for vinylation and proceeds via a different mechanism than Suzuki or Sonogashira couplings, involving migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination.[6]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6]
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often used to stabilize the catalyst and promote the reaction. For more challenging substrates, bulky, electron-rich phosphines may be required.
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is required to neutralize the H-X acid generated in the catalytic cycle.[6]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to facilitate the reaction.
Detailed Protocol: Selective C4-Vinylation
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous DMF or Acetonitrile
-
Reaction vial or flask
-
Inert atmosphere
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%).
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water (3x) and brine to remove the DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(OAc)₂ (3 mol%) | Common, effective precatalyst.[6] |
| Ligand | PPh₃ (6 mol%) | Stabilizes catalyst, improves yields. |
| Base | Et₃N (2 equiv.) | Neutralizes HBr byproduct.[6] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvent promotes the reaction. |
| Temperature | 100-120 °C | Higher temperatures often needed for Heck reactions. |
| Time | 12-24 h | Ensures complete reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[4][5] This reaction has become indispensable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction often requires more sophisticated catalyst systems. A palladium precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is paired with a bulky, electron-rich phosphine ligand. Ligands such as Xantphos or Josiphos-type ligands have proven highly effective, particularly for challenging heteroaryl chlorides, and by extension, bromides.[5][13]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[5]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are the standard choices.
Detailed Protocol: Selective C4-Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Glovebox or Schlenk line technique
-
Inert atmosphere
Procedure:
-
Inside a glovebox or using Schlenk technique, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk flask.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol).
-
Seal the flask and heat the mixture to 90-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Regioselectivity in Reactions with 4-Bromo-2,6-dichloropyrimidine
Abstract
4-Bromo-2,6-dichloropyrimidine stands as a cornerstone building block for synthetic, medicinal, and materials chemists. Its utility stems from the three distinct halogenated positions, each offering a handle for tailored functionalization. However, harnessing the full synthetic potential of this scaffold hinges on the precise control of regioselectivity. This guide provides an in-depth exploration of the chemical principles governing the reactivity of each position and delivers field-proven, step-by-step protocols for achieving selective substitution at the C4-bromo and the C2/C6-chloro positions. We will delve into the mechanistic rationale behind nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering researchers the predictive power to design robust and efficient synthetic routes.
The Strategic Importance of Regioselectivity
Polyhalogenated heterocycles are invaluable precursors in drug discovery and materials science, allowing for the sequential and directed introduction of diverse functionalities. For this compound, the non-equivalent halogen atoms (one bromine, two chlorines) and their distinct electronic environments on the pyrimidine ring create a landscape of differential reactivity. Mastering this landscape is not merely an academic exercise; it is a critical requirement for avoiding isomeric mixtures, simplifying purification, and maximizing the yields of desired target molecules. The ability to selectively address the C4 versus the C2/C6 positions unlocks a powerful strategy for building molecular complexity in a controlled, step-wise fashion.
Understanding the Reactivity Hierarchy
The regiochemical outcome of reactions with this compound is a predictable consequence of fundamental electronic and mechanistic principles. Two primary reaction classes dictate the site of functionalization: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
-
Electronic Landscape : The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is amplified by the three electron-withdrawing halogen substituents, making the ring highly susceptible to nucleophilic attack. Quantum mechanics calculations and experimental observations consistently show that the C4 and C6 positions are more electron-deficient and thus more activated towards nucleophilic attack than the C2 position.[1][2] The intermediate carbanion (Meisenheimer complex) formed during nucleophilic attack at C4 or C6 benefits from resonance stabilization involving both ring nitrogens, whereas attack at C2 allows delocalization onto only one nitrogen.[3]
-
Leaving Group Aptitude in Different Mechanisms :
-
For Palladium-Catalyzed Cross-Coupling : The rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The reactivity trend is governed by bond dissociation energy, which follows the order C-I > C-Br > C-Cl.[4] Consequently, the C4-Br bond on this compound is significantly more reactive towards oxidative addition than the C2/C6-Cl bonds. This provides a robust and reliable handle for selective C4 functionalization.
-
For Nucleophilic Aromatic Substitution (SNAr) : In this mechanism, the nucleophile attacks the electron-deficient carbon, and the halide is subsequently eliminated. The reactivity is governed more by the activation of the carbon center than the leaving group's intrinsic ability. The C-Cl bonds at the highly activated C4/C6 positions are the primary sites for SNAr.[1][5] In the case of this compound, the C2 and C6 positions are electronically equivalent and are the preferred sites for SNAr.
-
This dichotomy in reactivity is the key to synthetic strategy, as illustrated below.
Caption: Divergent reactivity of this compound.
Protocols for C4-Selective Functionalization via Cross-Coupling
The pronounced reactivity difference between the carbon-bromine and carbon-chlorine bonds under palladium catalysis allows for exquisite, high-fidelity functionalization at the C4 position.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. By coupling this compound with various boronic acids or esters, a diverse array of 4-aryl or 4-vinyl pyrimidines can be synthesized, preserving the C2 and C6 chloro-substituents for subsequent transformations.[6][7]
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a suitable base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst. A common and effective system is Pd(PPh₃)₄ (2–5 mol %).
-
Solvent Addition : Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is widely effective.
-
Reaction Execution : Heat the reaction mixture with vigorous stirring. A typical temperature range is 70–100 °C.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting pyrimidine is consumed (typically 2–24 hours).
-
Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the pure 4-substituted-2,6-dichloropyrimidine.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity |
| Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 60-90[6][8] | >98% for C4 |
| PdCl₂(dppf) (3 mol %) | K₂CO₃ | DME/H₂O | 90 | 12 | 75-95 | >98% for C4 |
Table 1: Representative conditions for C4-selective Suzuki-Miyaura coupling.
Protocol 2: C4-Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[9][10][11] This protocol allows for the selective introduction of primary or secondary amines at the C4 position.
Step-by-Step Methodology:
-
Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol %) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2–4 mol %) to a dry Schlenk flask.
-
Reagent Addition : Add this compound (1.0 equiv.), the amine (1.1–1.3 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5–2.0 equiv.).
-
Solvent Addition : Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution : Heat the mixture with vigorous stirring. Temperatures typically range from 80 to 110 °C.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Workup : After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification : Purify the crude product by column chromatography.
| Precatalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 4-16 | 70-90 | >95% for C4 |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 12-24 | 65-85 | >95% for C4 |
Table 2: Representative conditions for C4-selective Buchwald-Hartwig amination.
Protocols for C2/C6-Selective Functionalization via SNAr
With the C4 position functionalized or while the C4-bromo group remains, the C2 and C6 chloro-substituents can be displaced by strong nucleophiles. As the C2 and C6 positions are electronically equivalent in the starting material, mono-substitution will typically yield a single isomer.
Protocol 3: Mono-Amination at C2/C6 via SNAr
This protocol describes the selective mono-substitution of a chlorine atom with an amine nucleophile. Controlling the stoichiometry is crucial to prevent di-substitution.
Step-by-Step Methodology:
-
Reaction Setup : Dissolve this compound (1.0 equiv.) in a suitable solvent such as THF, ethanol, or DMAc in a round-bottom flask.
-
Nucleophile Addition : Cool the solution (often to 0 °C or room temperature) and add the amine nucleophile (1.0–1.1 equiv.) dropwise.
-
Base Addition : A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5–2.0 equiv.) is often added to scavenge the HCl byproduct.
-
Reaction Execution : Stir the reaction at the chosen temperature (ranging from 0 °C to 80 °C, depending on the nucleophile's reactivity).
-
Monitoring : Monitor the formation of the product and consumption of the starting material by TLC or LC-MS.
-
Workup : Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry, and concentrate.
-
Purification : Purify via column chromatography to isolate the 4-bromo-2-amino-6-chloropyrimidine product.
| Nucleophile (1.1 eq) | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | DIPEA | THF | 25 | 4 | 85-95 |
| Benzylamine | K₂CO₃ | Acetonitrile | 60 | 6 | 80-90 |
| Aniline | None | Ethanol | 78 (reflux) | 12 | 70-85 |
Table 3: Conditions for selective mono-SNAr at the C2/C6 position.
The Power of Sequential Functionalization
The true synthetic power of this compound is realized through sequential, regioselective reactions. By combining the orthogonal reactivity of the C-Br and C-Cl bonds, trisubstituted pyrimidines with three different substituents can be readily assembled.
Caption: A typical sequential functionalization workflow.
This strategy involves:
-
C4 Functionalization : An initial palladium-catalyzed Suzuki or Buchwald-Hartwig reaction selectively targets the C4-bromo position.
-
C6 Functionalization : The resulting 4-substituted-2,6-dichloropyrimidine is then subjected to an SNAr reaction. With one equivalent of a nucleophile, mono-substitution occurs at either of the equivalent C2/C6 positions.
-
C2 Functionalization : The remaining chlorine at C2 can then be replaced in a final step, often requiring more forcing conditions for a second SNAr or another cross-coupling reaction.
This stepwise approach provides a reliable and modular route to highly decorated pyrimidine scaffolds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Development of Antiviral Agents from 4-Bromo-2,6-dichloropyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Antiviral Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the basic framework for essential components of life such as the nucleobases uracil, thymine, and cytosine[1]. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents, including potent antiviral drugs[2][3][4]. The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target specific viral machinery or host-cell pathways essential for viral replication[5][6][7].
This guide focuses on the utility of a specific, highly functionalized starting material: 4-Bromo-2,6-dichloropyrimidine . The distinct reactivity of the three halogenated positions on this scaffold presents a unique opportunity for the strategic and sequential introduction of diverse chemical moieties. This allows for the creation of extensive libraries of novel trisubstituted pyrimidines for antiviral screening. The bromine at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of aryl or heteroaryl groups. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the incorporation of a wide range of nucleophiles, including amines and alcohols.
This document will provide a comprehensive overview of the synthetic strategies, detailed experimental protocols for antiviral and cytotoxicity screening, and a discussion of the underlying principles of structure-activity relationships (SAR) for the development of novel antiviral agents derived from this compound. A particular focus will be given to the potential of these compounds to act as inhibitors of host-cell kinases, a promising strategy for developing broad-spectrum antivirals with a high barrier to resistance[5].
Synthetic Strategy: A Modular Approach to Novel Pyrimidine Derivatives
The differential reactivity of the halogen substituents on this compound allows for a modular and controlled synthetic approach. The general strategy involves a stepwise functionalization of the C4, C2, and C6 positions.
Rationale for the Synthetic Pathway
The proposed synthetic pathway leverages the well-established reactivity patterns of halogenated pyrimidines. The C4 and C6 positions of dichloropyrimidines are generally more reactive towards nucleophilic substitution than the C2 position. Furthermore, the C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds. This differential reactivity allows for a high degree of regioselectivity.
Our proposed strategy begins with a Suzuki-Miyaura coupling at the C4 position, followed by sequential nucleophilic substitution at the C6 and C2 positions. This order is chosen to maximize the diversity of the final products and to allow for the introduction of a wide range of functionalities.
Diagram of the Proposed Synthetic Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
The Synthetic Versatility of 4-Bromo-2,6-dichloropyrimidine in Modern Agrochemical Discovery
Introduction: A Privileged Scaffold in Agrochemical Synthesis
In the relentless pursuit of novel and effective crop protection agents, the pyrimidine nucleus stands out as a "privileged scaffold." Its inherent biological activity and synthetic tractability have made it a cornerstone in the development of numerous commercialized agrochemicals, including fungicides, herbicides, and insecticides.[1] Within this chemical class, halo-substituted pyrimidines are invaluable intermediates, offering multiple reactive sites for the strategic introduction of diverse functional groups to modulate biological efficacy. 4-Bromo-2,6-dichloropyrimidine is a particularly versatile, yet underexplored, building block. Its trifunctional nature—a highly reactive bromine atom and two distinct chlorine atoms—presents a unique opportunity for sequential and regioselective chemical modifications.
This guide provides an in-depth exploration of the application of this compound in agrochemical research. We will delve into its reactivity profile and present detailed, field-proven protocols for its key transformations, namely Palladium-catalyzed Suzuki-Miyaura cross-coupling and regioselective nucleophilic aromatic substitution (SNAr). The causality behind experimental choices will be elucidated, empowering researchers to adapt and innovate upon these foundational methodologies.
Reactivity Profile: A Triad of Opportunities
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. This allows for a stepwise functionalization, building molecular complexity in a controlled manner.
-
C4-Bromo Position: The carbon-bromine bond is significantly more susceptible to oxidative addition by Palladium(0) catalysts compared to the carbon-chlorine bonds. This makes the C4 position the primary site for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of aryl, heteroaryl, vinyl, or amino moieties.
-
C6-Chloro and C2-Chloro Positions: The pyrimidine ring is inherently electron-deficient, rendering the chloro-substituted carbon atoms electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). Generally, the C6 position is more reactive than the C2 position towards nucleophilic attack.[2] This reactivity hierarchy can be exploited for the sequential introduction of nucleophiles such as amines, thiols, and alkoxides.
This differential reactivity is the key to unlocking the potential of this compound as a versatile synthon for creating libraries of novel agrochemical candidates.
Application in Agrochemical Synthesis: Building Bioactive Molecules
The functionalized pyrimidine core derived from this compound is a common feature in a wide array of agrochemicals.
-
Herbicides: Many pyrimidine derivatives act as inhibitors of the acetohydroxyacid synthase (AHAS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants. The strategic placement of different substituents on the pyrimidine ring is crucial for achieving high herbicidal activity and selectivity.
-
Fungicides: Pyrimidine-based fungicides often target the mitochondrial respiratory chain or other vital cellular processes in pathogenic fungi. The ability to introduce diverse side chains allows for the fine-tuning of the antifungal spectrum and potency.
-
Insecticides: A number of insecticides are built around a pyrimidine core, functioning as nerve agents or insect growth regulators.[3][4] The modular synthesis enabled by this compound facilitates the exploration of new pharmacophores to combat insecticide resistance.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol details the selective C-C bond formation at the C4-bromo position, leaving the two chloro substituents intact for subsequent functionalization. This reaction is fundamental for introducing aryl or heteroaryl scaffolds, which are common in many agrochemicals.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commercially available catalyst suitable for a wide range of Suzuki couplings.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting side reactions.
-
Solvent System: A mixture of 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 4-aryl-2,6-dichloropyrimidine.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Dichloro-4-phenylpyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2,6-Dichloro-4-(4-methoxyphenyl)pyrimidine | 92 |
| 3 | 3-Fluorophenylboronic acid | 2,6-Dichloro-4-(3-fluorophenyl)pyrimidine | 88 |
Visualization: Suzuki Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the regioselective substitution of one of the chlorine atoms with a primary or secondary amine. The reaction is typically performed on the product obtained from the Suzuki coupling, targeting the more reactive C6 position.
Causality Behind Experimental Choices:
-
Substrate: The 4-aryl-2,6-dichloropyrimidine from Protocol 1 is used.
-
Nucleophile: A primary or secondary amine is used in slight excess to drive the reaction to completion.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is suitable for SNAr reactions as it can solvate the charged intermediate.
-
Temperature: Gentle heating is often required to achieve a reasonable reaction rate, but excessive heat can lead to disubstitution.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-aryl-2,6-dichloropyrimidine (1.0 eq.) in a suitable polar aprotic solvent like acetonitrile.
-
Reagent Addition: Add the amine (1.2 eq.) followed by diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at 50-60 °C for 6-18 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 6-amino-4-aryl-2-chloropyrimidine.
Data Presentation: Representative SNAr Reactions
| Entry | Substrate | Amine | Product | Yield (%) |
| 1 | 2,6-Dichloro-4-phenylpyrimidine | Morpholine | 4-(2-Chloro-4-phenylpyrimidin-6-yl)morpholine | 78 |
| 2 | 2,6-Dichloro-4-phenylpyrimidine | Benzylamine | N-Benzyl-2-chloro-4-phenylpyrimidin-6-amine | 82 |
Visualization: Regioselective SNAr Pathway
Caption: Regioselective SNAr pathway on a 4-aryl-2,6-dichloropyrimidine scaffold.
Conclusion and Future Outlook
This compound is a potent and versatile intermediate for the synthesis of novel agrochemicals. The distinct reactivity of its three halogen atoms allows for a systematic and controlled approach to building molecular diversity. The protocols outlined in this guide for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution provide a solid foundation for researchers to explore the vast chemical space around the pyrimidine core. By leveraging these methodologies, scientists can efficiently generate libraries of compounds for biological screening, accelerating the discovery of next-generation crop protection solutions. Further exploration into other cross-coupling reactions and the use of a broader range of nucleophiles will undoubtedly continue to expand the utility of this valuable building block in agrochemical research.
References
Application Notes & Protocols: A Guide to the Stepwise Substitution of Halogens in 4-Bromo-2,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its ability to engage in critical hydrogen bonding and its role as a bioisostere for other aromatic systems. Polysubstituted pyrimidines, in particular, offer a three-dimensional vector space for chemists to explore structure-activity relationships (SAR). The strategic functionalization of this heterocycle is therefore a critical task in drug discovery.
4-Bromo-2,6-dichloropyrimidine is a highly versatile, yet underexplored, building block. Its three distinct halogen atoms, each with a unique reactivity profile, allow for a programmed, stepwise introduction of different nucleophiles. This guide provides a detailed exploration of the principles governing this regioselectivity and offers robust protocols for the selective, sequential substitution of each halogen, empowering researchers to unlock the full synthetic potential of this powerful intermediate.
Part 1: The Principles of Regioselective Substitution
The ability to selectively substitute one halogen over another on the pyrimidine ring is not arbitrary; it is governed by a confluence of electronic and positional effects. Understanding this hierarchy is paramount to designing a successful synthetic strategy.
Electronic Effects and Halogen Reactivity
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The reactivity of halogens in SNAr reactions generally follows the order of their ability to stabilize a negative charge and their bond strength with the carbon atom: I > Br > Cl > F. For this compound, this intrinsic property dictates that the bromo group is significantly more labile than the chloro groups.
Positional Reactivity: A Tale of Two Nitrogens
The positions of the halogens relative to the ring nitrogens are the primary determinants of their reactivity. Nucleophilic attack on the pyrimidine ring proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex dictates the reaction rate.
-
Positions 4 and 6: When a nucleophile attacks the C4 or C6 position, the resulting negative charge can be delocalized onto the adjacent nitrogen atom (at position 1 or 3, respectively). This delocalization provides significant stabilization to the Meisenheimer complex, making these positions highly activated towards substitution.
-
Position 2: Attack at the C2 position places the negative charge on a carbon atom situated between the two ring nitrogens. The lone pairs of the adjacent nitrogens can create electronic repulsion with the approaching nucleophile, and the resulting Meisenheimer complex is less stabilized compared to attack at C4 or C6.[3]
Consequently, a clear reactivity hierarchy emerges for 2,4,6-trihalogenated pyrimidines: Position 4 > Position 6 > Position 2 .[4]
Combining these principles for this compound, the predictable order for stepwise substitution is:
-
4-Bromo: The most reactive site due to both its intrinsic lability (Br > Cl) and its highly activated position.
-
6-Chloro: The second most reactive site, being an activated position.
-
2-Chloro: The least reactive site, requiring the most forcing conditions for substitution.
Caption: Reactivity hierarchy for the stepwise substitution.
Part 2: Protocols for Stepwise Substitution
The following protocols are designed as self-validating systems. Each subsequent step requires more forcing conditions, confirming the reactivity hierarchy. Control experiments (e.g., running the Step 2 protocol on the starting material) should result in disubstitution, validating the need for a stepwise approach.
Protocol 1: Selective Substitution of the 4-Bromo Group
This initial substitution takes advantage of the high reactivity of the C4-bromo position. Mild conditions are employed to ensure monosubstitution without affecting the less reactive chloro groups. The protocol below details a representative SNAr with a primary amine.
Rationale:
-
Solvent: A polar aprotic solvent like Dioxane or THF is chosen to solvate the reactants and intermediates without interfering with the nucleophile.
-
Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is used to scavenge the HBr formed during the reaction, driving the equilibrium forward without competing with the primary nucleophile.
-
Temperature: Room temperature to gentle heating (e.g., 50 °C) is typically sufficient for this facile substitution and prevents over-reaction at the less reactive chloro positions.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in 1,4-Dioxane (0.2 M), add the desired primary amine nucleophile (1.1 eq.).
-
Add Diisopropylethylamine (DIPEA) (1.5 eq.) to the mixture.
-
Stir the reaction mixture at 50 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the 4-amino-2,6-dichloropyrimidine derivative.
Protocol 2: Subsequent Substitution of the 6-Chloro Group
With the most reactive site functionalized, the C6-chloro position is now the target. This requires more forcing conditions than the initial step, demonstrating the lower reactivity of chlorine at an activated position compared to bromine.
Rationale:
-
Temperature: The temperature is significantly increased (e.g., 100-120 °C) to overcome the higher activation energy required for C-Cl bond cleavage compared to C-Br.
-
Nucleophile/Base: A stronger nucleophile or a larger excess may be required. If an alcohol is used as the nucleophile, a strong base like sodium hydride (NaH) is necessary to generate the more potent alkoxide in situ.
Step-by-Step Methodology:
-
To a solution of the 4-substituted-2,6-dichloropyrimidine (1.0 eq.) from Protocol 1 in a high-boiling polar aprotic solvent like DMF or DMA (0.2 M), add the second nucleophile (1.2 - 2.0 eq.).
-
If the nucleophile is an alcohol, pre-treat it with NaH (1.2 eq.) in the solvent at 0 °C for 30 minutes to form the alkoxide before adding the pyrimidine substrate. For amine nucleophiles, a base like K₂CO₃ (2.0 eq.) can be used.
-
Heat the reaction mixture to 120 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 8-24 hours).
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-chloro-4,6-disubstituted pyrimidine.
Protocol 3: Substitution of the Final 2-Chloro Group
Displacing the final chlorine at the least reactive C2 position is the most challenging step and often requires harsh conditions or metal catalysis.
Rationale:
-
Conditions: High temperatures (often >150 °C) and potentially sealed-tube or microwave conditions are necessary to drive this difficult substitution.
-
Catalysis: For certain transformations, particularly C-C bond formation (e.g., Suzuki coupling) or with less reactive nucleophiles, a palladium catalyst may be required to facilitate the reaction at this deactivated position.[4]
Step-by-Step Methodology:
-
In a microwave vial or sealed tube, combine the 2-chloro-4,6-disubstituted pyrimidine (1.0 eq.), the third nucleophile (2.0-3.0 eq.), and a strong base (e.g., Cs₂CO₃, 3.0 eq.) in a high-boiling solvent such as NMP or DMSO (0.2 M).
-
Seal the vessel and heat the reaction mixture to 150-180 °C using conventional heating or microwave irradiation.
-
Monitor the reaction closely. Due to the harsh conditions, decomposition may occur, so finding the optimal reaction time is critical.
-
After cooling, dilute the reaction mixture with water and extract the product into an organic solvent.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purification of the final trisubstituted product may require preparative HPLC or crystallization in addition to column chromatography.
Caption: General experimental workflow for stepwise substitution.
Part 3: Data Summary & Characterization
The precise conditions and outcomes will vary based on the specific nucleophiles used. The following table provides a representative summary of the expected conditions and yields for a hypothetical three-step sequence.
| Step | Target Halogen | Nucleophile (Example) | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| 1 | 4-Bromo | Morpholine | 1,4-Dioxane | DIPEA | 50 | 85 - 95 |
| 2 | 6-Chloro | Sodium Methoxide | DMF | NaH (in situ) | 120 | 60 - 75 |
| 3 | 2-Chloro | Pyrrolidine | NMP | Cs₂CO₃ | 160 | 40 - 60 |
Characterization: The identity and purity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques.
-
¹H and ¹³C NMR: Will confirm the introduction of the new substituent and the loss of a halogen. The chemical shift of the remaining pyrimidine proton (at C5) will change predictably with each substitution.
-
Mass Spectrometry (MS): Will confirm the expected molecular weight at each step.
-
LC-MS: Ideal for monitoring reaction progress and assessing the purity of the crude and purified material.
Conclusion
The stepwise functionalization of this compound is a powerful strategy for the synthesis of complex, differentially substituted pyrimidines. By understanding and exploiting the inherent reactivity hierarchy of the three halogen atoms (4-Br > 6-Cl > 2-Cl), researchers can design logical and efficient synthetic routes. The protocols outlined in this guide provide a robust framework for achieving this selectivity, enabling the rapid generation of diverse molecular architectures for applications in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-2,6-dichloropyrimidine
Welcome to the technical support center for optimizing Suzuki coupling reactions with 4-Bromo-2,6-dichloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and achieve higher yields and purity in your synthesis.
Introduction: The Challenge of this compound
This compound is a highly electron-deficient heteroaromatic compound, making it an interesting substrate for cross-coupling reactions. However, its electronic nature and the presence of multiple halogen atoms of differing reactivity present unique challenges. The pyrimidine nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Furthermore, the molecule possesses three potential sites for oxidative addition (one C-Br bond and two C-Cl bonds), leading to potential issues with regioselectivity and multiple substitutions. This guide will address these specific challenges and provide practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of this compound.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?
Low conversion is a common issue and can stem from several factors. A systematic approach to optimization is crucial.[2][3]
-
Suboptimal Catalyst or Ligand: The choice of the palladium source and, more importantly, the ligand is critical for activating the C-Br bond in the presence of the less reactive C-Cl bonds and the coordinating pyrimidine nitrogens.[1]
-
Recommendation: While Pd(PPh₃)₄ can be effective, consider using more robust catalyst systems.[4][5] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective for electron-deficient and N-heterocyclic substrates as they promote efficient oxidative addition and reductive elimination.[1][6] N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
-
Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is efficiently reduced to the active Pd(0) species. Inefficient reduction can lead to a sluggish reaction.[6]
-
Recommendation: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst system (e.g., Buchwald G3 or G4 precatalysts) that readily forms the active catalyst.[7]
-
-
Inappropriate Base: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step.[8] The solubility and strength of the base are key.
-
Recommendation: For this substrate, a moderately strong inorganic base is often a good starting point. K₂CO₃ or K₃PO₄ are frequently used.[4][9] In some cases, stronger bases like Cs₂CO₃ might be beneficial, especially if transmetalation is the rate-limiting step. The base should be finely powdered to maximize its surface area and reactivity.[10]
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and the catalyst system. For Suzuki couplings, a mixture of an organic solvent and water is often used to dissolve the inorganic base.
Q2: I am observing significant amounts of side products, such as the dehalogenated starting material or homocoupled boronic acid.
Side product formation is a clear indicator of an inefficient catalytic cycle or degradation of starting materials.
-
Dehalogenation (Hydrodehalogenation): This occurs when the bromo group is replaced by a hydrogen atom. This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent, or trace water.[1] Electron-deficient aryl halides are particularly susceptible to this.[1]
-
Recommendation:
-
Use rigorously degassed solvents and perform the reaction under an inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can promote side reactions. [12]
-
Ensure your reagents are pure and dry if running under anhydrous conditions.
-
Optimize the base; sometimes a weaker base can reduce the formation of Pd-H species.
-
-
-
Protodeboronation: The boronic acid can react with water or other protic sources to be converted back to the corresponding arene, reducing the amount available for cross-coupling.[9] This is more pronounced with electron-withdrawing groups on the boronic acid and at higher temperatures.[9]
-
Recommendation:
-
Use fresh, high-purity boronic acid.
-
Avoid unnecessarily high reaction temperatures.
-
Consider using boronic esters (e.g., pinacol esters), which are often more stable towards protodeboronation. [13]
-
-
-
Homocoupling of Boronic Acid: This side reaction can be prevalent if the reductive elimination of the desired product is slow.
-
Recommendation:
-
Ensure efficient stirring to maintain a homogeneous reaction mixture. [6]
-
Use a slight excess of the this compound relative to the boronic acid.
-
-
Q3: I am getting a mixture of products, with coupling occurring at the chloro positions as well. How can I improve the regioselectivity for the bromo position?
The reactivity of halogens in Suzuki couplings generally follows the order I > Br > Cl.[1] Therefore, selective coupling at the C4-bromo position is expected. However, under harsh conditions or with highly active catalysts, reaction at the C2 and C6 chloro positions can occur.
-
Reaction Temperature and Time: Higher temperatures can overcome the higher activation energy for C-Cl bond activation.[14]
-
Recommendation: Start with a lower reaction temperature (e.g., 70-80 °C) and monitor the reaction progress carefully by TLC or LC-MS.[9] Increase the temperature only if the reaction is too slow. Microwave irradiation can be a useful tool to rapidly screen temperatures and reaction times, often providing better yields and selectivity in shorter times.[14]
-
-
Catalyst System: Some catalyst systems may be too reactive and lead to a loss of selectivity.
Frequently Asked Questions (FAQs)
Q: Which position on this compound is most reactive for Suzuki coupling?
The C4-bromo position is the most reactive site for palladium-catalyzed Suzuki coupling. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the initial oxidative addition step of the catalytic cycle.[1] Studies on similar dichloropyrimidines have shown a preference for coupling at the C4 position.[14]
Q: Should I use an electron-rich or electron-deficient boronic acid with this substrate?
Generally, electron-rich boronic acids tend to give better yields in Suzuki couplings.[9] This is because the transmetalation step, which involves the transfer of the organic group from boron to palladium, is often facilitated by higher electron density on the boronic acid. Conversely, electron-deficient boronic acids can slow down the transmetalation step and are more prone to protodeboronation.[9][15]
Q: Is it necessary to use anhydrous solvents and an inert atmosphere?
While Suzuki couplings are known for their tolerance to a variety of functional groups and conditions, for optimizing a challenging reaction like this, it is highly recommended to use degassed solvents and maintain an inert atmosphere (Argon or Nitrogen).[12][16] This minimizes the risk of catalyst deactivation through oxidation and reduces side reactions like dehalogenation.[1]
Q: Can I perform a double Suzuki coupling on this molecule?
Yes, it is possible to perform a sequential or one-pot double Suzuki coupling. After the initial coupling at the more reactive C4-bromo position, a second coupling at one of the chloro positions can be achieved, typically under more forcing conditions (e.g., higher temperature, more active catalyst).[17]
Data Presentation
The following table provides a starting point for optimizing your reaction conditions, based on successful examples from the literature for similar substrates.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or XPhos Pd G3 (1-3 mol%) | Pd(PPh₃)₄ is a reliable choice for regioselectivity.[4][5] Buchwald precatalysts are highly active for challenging substrates.[6] |
| Ligand | (If using a Pd(II) source) XPhos or SPhos (1.1-1.5 eq to Pd) | Electron-rich, bulky phosphine ligands are effective for electron-deficient heterocycles.[1] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Moderately strong bases that are effective and commonly used.[4][9] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or THF/H₂O (e.g., 4:1 v/v) | Good for dissolving both organic and inorganic reagents.[9][11] |
| Temperature | 70-100 °C | A good starting range to balance reaction rate and selectivity.[9][14] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes catalyst deactivation and side reactions.[12] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki Coupling at the C4-Bromo Position
This protocol provides a robust starting point for the selective coupling at the C-Br bond.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2,6-dichloropyrimidine
Welcome to the technical support center for the purification of 4-Bromo-2,6-dichloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with purifying this compound, ensuring the highest quality for your downstream applications.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound, offering scientifically-grounded explanations and practical solutions.
Issue 1: The final product is off-color (e.g., yellow or brown), but the pure compound should be a white solid.
-
Question: My synthesized this compound is not the expected white color. What causes this discoloration, and how can I remove it?
-
Answer: Discoloration in the final product is typically due to the presence of colored impurities, which can arise from several sources. These may include residual starting materials, byproducts from side reactions, or degradation products formed during the synthesis or workup.[1][2] The highly reactive nature of halogenated pyrimidines can make them susceptible to decomposition, especially at elevated temperatures or in the presence of certain reagents.
Troubleshooting Steps:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.[1][2] The porous structure of activated carbon provides a large surface area for the adsorption of these impurity molecules.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture). Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the solution. Stir the mixture at an elevated temperature for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the activated carbon. The purified compound can then be recovered by recrystallization from the filtrate.[1]
-
-
Recrystallization: In many cases, a carefully executed recrystallization is sufficient to remove colored impurities, as they may remain in the mother liquor while the desired compound crystallizes.[3][4] The choice of solvent is critical for successful recrystallization.
-
Issue 2: Purity assessment by HPLC or GC shows the presence of starting materials or mono-substituted intermediates.
-
Question: My analytical data indicates that the purified this compound is contaminated with unreacted starting materials (e.g., 2,4,6-trichloropyrimidine) or intermediates like 4,6-dichloro-2-bromopyrimidine. How can I effectively remove these related impurities?
-
Answer: The presence of starting materials and intermediates is a common challenge in the synthesis of halogenated pyrimidines.[1][5] These impurities often have similar polarities to the desired product, making their separation difficult.
Troubleshooting Steps:
-
Flash Column Chromatography: For challenging separations of structurally similar compounds, flash column chromatography is the recommended method.[1][6]
-
Stationary Phase: Silica gel is the most common stationary phase for this type of separation.[1]
-
Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and the impurities.[6] Generally, starting with a low polarity mixture and gradually increasing the polarity can effectively elute the compounds at different rates.
-
-
Recrystallization: While less effective for very similar compounds, fractional recrystallization can sometimes be used.[3] This involves multiple recrystallization steps, where the crystals are collected and re-dissolved in fresh solvent for subsequent crystallizations. This process can enrich the desired product in the crystalline phase.
-
Issue 3: Low yield after the purification process.
-
Question: I am losing a significant amount of my product during purification. What are the common causes of low yield, and how can I improve it?
-
Answer: A low yield can be attributed to several factors, often related to the choice of purification technique and its execution.[2]
Troubleshooting Steps:
-
Optimize Recrystallization Solvent: The most frequent cause of low yield in recrystallization is using an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][7] Experiment with different solvent systems to find the one that provides the best balance of solubility characteristics.
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling the solution in an ice bath after it has reached room temperature can help maximize the recovery of the crystalline product.[7]
-
Minimize Transfers: Each transfer of the product from one container to another can result in material loss. Streamline your purification workflow to minimize the number of transfers.
-
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the most appropriate purification technique based on the initial assessment of the crude this compound.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocol: Recrystallization
Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on their differential solubility in a particular solvent at varying temperatures.[3][4]
Objective: To obtain high-purity, crystalline this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., n-hexane, ethanol, or a mixture)[8][9]
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent will dissolve the this compound at an elevated temperature but not at room temperature or below. Small-scale solubility tests with various solvents are recommended to identify the optimal one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[3]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum in the filter flask for a period or by transferring them to a watch glass to air dry.
Data Summary Table
The following table provides a summary of analytical techniques for assessing the purity of this compound.
| Analytical Technique | Principle | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase.[10] | Quantitative purity assessment, detection of non-volatile impurities.[5][11] |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase.[10] | Detection of volatile impurities and residual solvents.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signal intensity is directly proportional to the number of nuclei.[10] | Structural confirmation and identification of impurities with distinct proton signals. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the product and helps identify impurities.[12] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. atlantis-press.com [atlantis-press.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve Yield in Multi-step Synthesis Involving 4-Bromo-2,6-dichloropyrimidine
Welcome to the technical support center for synthetic strategies involving 4-bromo-2,6-dichloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of multi-step syntheses using this versatile but challenging building block. Here, we address common issues encountered in the laboratory, providing in-depth, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Section 1: General Reactivity & Handling
Question 1: What is the relative reactivity of the halogen atoms on this compound in common cross-coupling reactions?
The reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions is primarily governed by the bond dissociation energy and the rate of oxidative addition to the palladium(0) catalyst. For this compound, the established reactivity trend is C-Br > C-Cl.[1] This differential reactivity is crucial and can be exploited to achieve selective, stepwise functionalization of the pyrimidine core. The C-Br bond at the 4-position will react preferentially, leaving the two C-Cl bonds at the 2- and 6-positions available for subsequent transformations under more forcing conditions.
Question 2: I am observing decomposition or hydrolysis of my material during aqueous workup. How can I minimize this?
Chloropyrimidines, especially electron-deficient ones, are susceptible to hydrolysis, which can lead to the formation of hydroxypyrimidine byproducts and significantly lower your yield.[2] This is particularly problematic under basic or harsh acidic conditions during workup.
Troubleshooting Steps:
-
Neutralize Carefully: When quenching the reaction, perform any necessary neutralization at low temperatures (e.g., 0 °C) and avoid excess strong base.
-
Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions swiftly.
-
Use Brine Washes: Wash the organic layer with saturated sodium chloride solution (brine) to remove bulk water before drying.
-
Avoid Basic Chromatography: If using silica gel chromatography, be aware that standard silica can be slightly acidic. If your product is sensitive, consider using deactivated silica or an alternative stationary phase like alumina.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on the two most common cross-coupling reactions performed with this substrate: Suzuki-Miyaura coupling (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).
Question 3: My Suzuki coupling reaction is sluggish or results in a low yield of the desired C4-arylated product. What are the likely causes and how can I improve the outcome?
Low conversion in Suzuki couplings of halogenated pyrimidines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.[3][4] The electron-deficient nature of the pyrimidine ring can sometimes complicate the catalytic cycle.[5]
Causality & Solutions:
-
Catalyst System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is commonly used, the nitrogen atoms in the pyrimidine ring can act as competing ligands, hindering the catalyst.[6]
-
Solution: Screen different catalyst systems. For challenging substrates, consider using a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) which can promote the oxidative addition and reductive elimination steps.[7] Ensure you are using an appropriate catalyst loading, typically between 0.5-5 mol%.[8][9]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid. The choice can significantly impact yield.
-
Solvent System: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Temperature & Time: Insufficient thermal energy can lead to incomplete reactions.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Question 4: I want to selectively introduce an amine at the C4-position. What conditions should I use, and what are the potential pitfalls?
Selective mono-amination at the C4-position is achievable due to the higher reactivity of the C-Br bond compared to the C-Cl bonds.[1] The Buchwald-Hartwig amination is the premier method for this transformation.[11]
Key Considerations for Selectivity:
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Oxidative addition of the C-Br bond will occur under milder conditions than that of the C-Cl bonds. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction closely.
-
Catalyst System: The choice of ligand is critical for success. While first-generation ligands can be effective, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) often provide better results for heteroaryl chlorides and bromides, leading to higher yields and preventing catalyst deactivation.[7][12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[13]
Potential Pitfalls:
-
Double Amination: If the reaction temperature is too high or the time too long, you risk substitution at the C2 or C6 chlorine positions.
-
Catalyst Poisoning: The amine substrate or product can coordinate to the palladium center and inhibit catalysis. Using bulky ligands helps mitigate this issue.[7]
-
Hydrodehalogenation: A common side reaction where the halogen is replaced by a hydrogen atom. This can arise from β-hydride elimination pathways.[11]
Data Summary: Palladium-Catalyzed Reactions
| Reaction Type | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Avg. Yield | Reference(s) |
|---|---|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ (5%) | - | K₃PO₄ | 1,4-Dioxane | 80 | Good | [8] |
| Suzuki (MW) | Pd(PPh₃)₄ (0.5%) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-95% | [9] |
| Buchwald | Pd(OAc)₂ (2%) | BINAP | Cs₂CO₃ | Toluene | 100 | Variable | [11] |
| Buchwald | Pd₂(dba)₃ (1-2%) | XPhos | NaOt-Bu | Toluene | 80-110 | Good-Excellent |[12] |
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Question 5: I am reacting this compound with an amine nucleophile and getting a mixture of isomers. How can I control the regioselectivity?
In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is dictated by the stability of the intermediate Meisenheimer complex.[14] For dichloropyrimidines, substitution generally favors the C4 and C6 positions over the C2 position.[15][16] This is because the negative charge in the intermediate can be delocalized onto both ring nitrogens when the attack is at C4/C6, but only one nitrogen when the attack is at C2.[17]
Factors Influencing SNAr Regioselectivity:
-
Inherent Reactivity: The C4 and C6 positions are electronically more activated towards nucleophilic attack than the C2 position. In your starting material, the C4 position is occupied by a bromine, while C2 and C6 have chlorines. Since chlorine is a better leaving group than bromine in SNAr (due to its higher electronegativity stabilizing the intermediate), initial attack will overwhelmingly favor the C2 and C6 positions.
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.
-
Solvent and Temperature: Reaction conditions can influence the product ratio. Polar aprotic solvents like DMF or DMAc are common. Lowering the temperature can sometimes improve selectivity.
Strategy for Selective Substitution: If you want to substitute the C2/C6 positions first via SNAr, use a potent amine nucleophile. The reaction should proceed selectively at the chloro-positions. If you wish to functionalize the C4 position first, a palladium-catalyzed reaction like Suzuki or Buchwald-Hartwig is the recommended strategy.
Sequential Functionalization Pathway
Caption: Reaction pathway selectivity for functionalizing the core.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at C4
This protocol is adapted for the selective coupling at the C4-bromo position using microwave irradiation.[9]
Materials:
-
This compound
-
Arylboronic acid (1.0-1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane and Degassed Water (2:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
Setup: To a microwave reaction vial, add this compound (1 equivalent), the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add Pd(PPh₃)₄ to the vial.
-
Solvent Addition: Add the 1,4-dioxane and water solvent mixture.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the vial in the microwave reactor. Heat the mixture to 100 °C and hold for 15-20 minutes with stirring.
-
Monitoring: After cooling, check the reaction progress by TLC or LC-MS to confirm consumption of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for substituting one of the chlorine atoms with an amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5-2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask with a stir bar and condenser
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in the chosen solvent (DMF or MeCN).
-
Reagent Addition: Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight.
-
Workup: Once the reaction is complete, cool to room temperature and pour the mixture into ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography or recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. jk-sci.com [jk-sci.com]
- 14. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Buchwald-Hartwig Amination of Dichloropyrimidines
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of dichloropyrimidines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful but often sensitive cross-coupling reaction. Dichloropyrimidines, being electron-deficient and possessing two reactive sites, present unique hurdles including low reactivity, poor selectivity, and catalyst deactivation. This document provides in-depth, experience-driven solutions in a direct question-and-answer format to help you navigate these complexities and achieve successful outcomes in your synthesis.
Part 1: General Troubleshooting Workflow
Before diving into specific issues, it's crucial to approach troubleshooting systematically. A common mistake is to change multiple parameters at once, which obscures the root cause of the problem. The following workflow provides a logical sequence for diagnosing a failed or low-yielding reaction.
Caption: A systematic workflow for troubleshooting failed amination reactions.
Part 2: Frequently Asked Questions (FAQs)
Section A: Catalyst and Ligand Issues
Question 1: My reaction shows no conversion, or the catalyst appears to have died. What are the likely causes?
Answer: This is a common and frustrating issue, often pointing to problems with the active catalytic species. Let's break down the primary culprits:
-
Catalyst Poisoning: Pyrimidine nitrogens can coordinate to the palladium center, acting as inhibitory ligands and halting the catalytic cycle. This is particularly problematic with electron-deficient heterocycles.
-
Causality: The lone pairs on the ring nitrogens compete with your phosphine ligand and amine substrate for coordination sites on the palladium.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands form more stable bonds with palladium and their steric hindrance can physically block the pyrimidine nitrogen from coordinating. Ligands from the Buchwald biarylphosphine family, such as XPhos or RuPhos, are excellent starting points.[1][2][3] Using a higher ligand:palladium ratio (e.g., 2:1 for monodentate ligands) can also help.
-
-
Improper Catalyst Activation: If you are generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, this step can be inefficient.
-
Causality: The reduction of Pd(II) to the active Pd(0) species can be sluggish or incomplete, leading to a low concentration of the active catalyst.
-
Solution: Use a commercially available, air-stable palladium precatalyst, such as an XPhos-Pd-G3 or G4 precatalyst.[3] These complexes rapidly and quantitatively generate the active LPd(0) species upon exposure to the base, leading to more reliable and reproducible results.[4][5]
-
-
Air and Moisture Contamination: The Pd(0) species and many phosphine ligands are sensitive to oxygen, which can lead to inactive palladium oxides and phosphine oxides.
-
Causality: Oxidative degradation of the catalyst components is an irreversible process that removes them from the catalytic cycle.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use fresh, anhydrous solvents.
-
Question 2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and typically arises from two pathways: (1) β-hydride elimination from the palladium-amido intermediate or (2) reaction of the aryl-palladium intermediate with a hydride source.[1][6]
-
Causality: The presence of β-hydrogens on the amine coupling partner can lead to β-hydride elimination. Alternatively, trace water or other proton sources can react with the palladium catalyst to generate palladium-hydride species, which then promote hydrodehalogenation.[6]
-
Solutions:
-
Ligand Choice: Use ligands that promote rapid reductive elimination. Bulky biarylphosphine ligands like XPhos or BrettPhos are designed to accelerate the C-N bond-forming step, which outcompetes the hydrodehalogenation pathway.[2][7]
-
Base Selection: While strong bases are needed, some can promote side reactions. If using an alkoxide base like NaOt-Bu, ensure it is fresh and anhydrous. Using a weaker base like K₃PO₄ or Cs₂CO₃ may slow the reaction but can sometimes reduce hydrodehalogenation, though this often requires higher temperatures.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination.[8] Consider running the reaction at 80 °C instead of 110 °C and monitoring for progress.
-
Section B: Selectivity and Substrate Issues
Question 3: How can I control regioselectivity between the C2 and C4 positions of the dichloropyrimidine?
Answer: This is one of the most significant challenges. The C4 position is generally more electrophilic and sterically accessible, often leading to preferential amination at this site. However, the outcome is a delicate balance of electronic and steric factors.
-
Causality: The regioselectivity is governed by the relative rates of oxidative addition at the C2-Cl and C4-Cl bonds. The C4 position is electronically activated by both ring nitrogens, making it inherently more reactive towards nucleophilic attack and often oxidative addition.[9]
-
Solutions:
-
Leverage Sterics: The most effective strategy is to use sterically demanding ligands. A bulky ligand on the palladium center will preferentially react at the less sterically hindered C4 position. Conversely, if your substrate has a large substituent at C6, this can direct the bulky catalyst towards the C2 position.
-
Temperature: Lower reaction temperatures often enhance selectivity. Running the reaction at room temperature or even 0 °C (if the catalyst system is active enough) can significantly favor the more reactive C4 position, preventing reaction at C2. One study found that using LiHMDS as the base with a dppb ligand at 0 °C gave excellent C4 selectivity.[9]
-
Catalyst System: Some catalyst systems show inherent regiochemical preferences. For example, in the related 2,4-dichloropyridine system, Xantphos-based catalysts have been shown to provide high selectivity for the C2 position.[10][11] It is essential to screen a small set of diverse ligands (e.g., a biarylphosphine like XPhos, a ferrocenyl ligand like Josiphos, and a bidentate ligand like Xantphos) to identify the optimal choice for your specific substrate.
-
Caption: Decision tree for improving regioselectivity in dichloropyrimidine amination.
Question 4: The reaction is giving me the di-substituted product. How do I achieve selective mono-amination?
Answer: Preventing the second amination is a matter of controlling reactivity. Once the first C-N bond is formed, the resulting aminopyrimidine is more electron-rich than the starting dichloropyrimidine. This deactivates the remaining C-Cl bond towards further oxidative addition, which inherently favors mono-substitution. However, if your conditions are too harsh, di-substitution can still occur.
-
Solutions:
-
Stoichiometry: Use a slight excess of the dichloropyrimidine (e.g., 1.2 equivalents) relative to the amine. This ensures the amine is consumed before significant di-substitution can occur.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will maximize the difference in reactivity between the starting material and the mono-aminated product.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting amine is consumed, quench the reaction to prevent the slower, second amination from proceeding.
-
Slow Addition: In difficult cases, slowly adding the amine to the reaction mixture via syringe pump can maintain a low instantaneous concentration of the nucleophile, further favoring the initial mono-amination.
-
Section C: Reaction Condition Optimization
Question 5: What is the best choice of base and solvent for this reaction?
Answer: The base and solvent are not independent variables; their properties are interconnected and crucial for success.[12][13]
Base Selection: The base's primary role is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[13] A strong, non-nucleophilic base is required.
| Base | pKa (Conjugate Acid) | Common Solvents | Pros & Cons |
| NaOt-Bu | ~19 | Toluene, Dioxane, THF | Pro: Very high reaction rates, effective for less reactive chlorides.[7] Con: Can be incompatible with base-sensitive functional groups (e.g., esters).[7] |
| LiHMDS | ~26 | THF, Toluene | Pro: Excellent for substrates with acidic protons (e.g., -OH, -NH₂).[7] Can enable low-temperature reactions.[9] Con: Can be more expensive. |
| K₃PO₄ / Cs₂CO₃ | ~12.3 / ~10.3 | Dioxane, Toluene, t-BuOH | Pro: Milder, compatible with a wider range of functional groups. Con: Slower reaction rates, often require higher temperatures and more active catalyst systems.[7] |
Solvent Selection: The solvent must dissolve the substrate, reagents, and catalytic species while being inert to the reaction conditions.
| Solvent | Boiling Point (°C) | Key Considerations |
| Toluene | 111 | Excellent general-purpose, non-polar solvent. Good for a wide range of temperatures.[14] |
| 1,4-Dioxane | 101 | More polar than toluene, can improve solubility of polar substrates and bases. Can coordinate to palladium, potentially influencing reactivity.[14][15] |
| THF | 66 | Lower boiling point, useful for reactions that require milder temperatures. |
| tert-Amyl Alcohol | 102 | A polar, protic solvent that can be beneficial in certain cases, particularly with weaker carbonate bases. |
For dichloropyrimidines, a common and effective starting point is NaOt-Bu in toluene or 1,4-dioxane at 80-100 °C.[14][16]
Part 3: Experimental Protocols
Protocol 1: General Screening Procedure for Mono-Amination
This protocol is designed as a starting point to test the feasibility of a coupling reaction.
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the dichloropyrimidine (0.5 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%), the phosphine ligand (if not using a precatalyst, 0.012 mmol, 2.4 mol%), and the base (e.g., NaOt-Bu, 0.7 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Through the septum, add the amine (0.55 mmol, 1.1 equiv) followed by the degassed, anhydrous solvent (2.5 mL, 0.2 M).
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. After a set time (e.g., 2 hours), carefully take a small aliquot, quench with water, extract with an organic solvent (e.g., EtOAc), and analyze by TLC and LC-MS to determine conversion and product formation.
-
Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald触媒・配位子 [sigmaaldrich.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Regioselective Nucleophilic Substitution of 4-Bromo-2,6-dichloropyrimidine
Welcome to the technical support guide for controlling regioselectivity in the nucleophilic substitution of 4-bromo-2,6-dichloropyrimidine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of substituted pyrimidines.
Introduction: The Challenge of Regioselectivity
This compound is a versatile building block in medicinal chemistry, offering three distinct reaction sites for nucleophilic aromatic substitution (SNAr). The inherent electronic differences between the halogen-substituted positions—C4 (bromo) and C2/C6 (chloro)—provide a basis for selective functionalization. However, achieving high regioselectivity can be challenging, often leading to mixtures of products that are difficult to separate. This guide outlines the principles and provides actionable protocols to control these reactions effectively.
The reactivity of the positions on the pyrimidine ring towards nucleophiles generally follows the order C4 > C6 > C2. This is attributed to the higher electrophilicity of the C4 and C6 positions, which are para and ortho to the ring nitrogens, respectively. The C4-Br bond is typically the most labile due to the better leaving group ability of bromide compared to chloride.
Frequently Asked Questions (FAQs)
Q1: Why is the C4-bromo position generally the first to react?
A1: The regioselectivity is primarily governed by two factors: the electronic activation by the ring nitrogens and the leaving group ability of the halogens. The C4 position is para to one of the ring nitrogens, making it highly activated towards nucleophilic attack. Furthermore, bromide is a better leaving group than chloride due to its larger size and lower bond strength with carbon. This combination makes the C4 position the most common site for initial substitution.
Q2: How can I favor substitution at the C2/C6 chloro positions over the C4-bromo position?
A2: While substitution at C4 is often favored, selective reaction at the C2 or C6 positions can be achieved by carefully selecting the nucleophile and reaction conditions. For instance, using specific organometallic reagents or employing catalysts can alter the typical reactivity pattern. In some cases, after initial substitution at C4, subsequent modification at C2 or C6 can be performed under more forcing conditions (e.g., higher temperatures).
Q3: What are the most common side products in these reactions?
A3: The most common side products arise from a lack of complete regioselectivity. This can include di- or tri-substituted pyrimidines where the nucleophile has added at multiple positions. For example, if the intended reaction is monosubstitution at C4, you might observe disubstitution at C4 and C6. Another potential side reaction is hydrodehalogenation, where a halogen is replaced by a hydrogen atom, particularly under reductive conditions or in the presence of certain catalysts and hydrogen sources.
Q4: Can I use the same conditions for different types of nucleophiles (e.g., amines vs. thiols)?
A4: Not necessarily. The optimal conditions are highly dependent on the nature of the nucleophile. Amines, thiols, and alcohols have different nucleophilicities and require different bases and solvent systems. For example, amine substitutions often use a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF or NMP. Thiol substitutions might be performed with a base like potassium carbonate in acetonitrile. It is crucial to tailor the reaction conditions to the specific nucleophile being used.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Regioselectivity (Mixture of Isomers) | 1. Reaction temperature is too high: This can provide enough energy to overcome the activation barrier for substitution at less reactive sites. 2. Incorrect choice of base or solvent: The reaction environment can influence the nucleophilicity and the stability of intermediates. 3. Prolonged reaction time: Allowing the reaction to proceed for too long can lead to secondary substitutions. | 1. Optimize temperature: Start at a lower temperature (e.g., 0 °C or room temperature) and slowly increase if the reaction is sluggish. Monitor the reaction progress closely by TLC or LC-MS. 2. Screen solvents and bases: For amine nucleophiles, consider using a polar aprotic solvent like DMF or NMP with a hindered base such as DIPEA. For other nucleophiles, a weaker base like K2CO3 in ACN might be more suitable. 3. Monitor reaction time: Track the consumption of the starting material and the formation of the desired product to determine the optimal reaction time. |
| No Reaction or Low Conversion | 1. Insufficient activation: The nucleophile may not be strong enough, or the temperature may be too low. 2. Poor solubility: The starting materials may not be fully dissolved in the chosen solvent. 3. Deactivated nucleophile: The nucleophile may be protonated by an inappropriate acid source or an incorrect pH. | 1. Increase temperature: Gradually warm the reaction mixture. If that fails, a stronger base may be needed to deprotonate the nucleophile and increase its reactivity. 2. Change solvent: Use a solvent in which all reactants are fully soluble. A co-solvent system may also be effective. 3. Ensure appropriate base: Use a base that is strong enough to deprotonate the nucleophile but not so strong that it causes side reactions. For example, when using an amine as a nucleophile, a non-nucleophilic organic base is often preferred. |
| Formation of Di-substituted Products | 1. Stoichiometry of the nucleophile: Using a large excess of the nucleophile can drive the reaction towards multiple substitutions. 2. High reaction temperature or long reaction time: As mentioned above, these conditions can promote further reactions after the initial substitution. | 1. Control stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). For highly reactive nucleophiles, consider adding it slowly to the reaction mixture. 2. Optimize reaction conditions: Use the mildest conditions possible (lowest temperature and shortest time) that still result in a good yield of the monosubstituted product. |
Experimental Protocols
Protocol 1: Selective Monosubstitution at the C4-Position with an Amine
This protocol describes a general procedure for the selective reaction of an amine nucleophile at the C4 position of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2,6-dichloropyrimidine derivative.
Visualizing the Workflow for C4-Substitution
Caption: Workflow for selective C4-amination.
Advanced Topic: Transition-Metal Catalyzed Cross-Coupling
For less reactive nucleophiles or to achieve substitution at the chloro positions, transition-metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions can be employed. These methods offer an alternative reaction pathway that can sometimes provide different regioselectivity compared to traditional SNAr.
Decision Framework for Reaction Type
The choice between a direct SNAr and a transition-metal-catalyzed reaction depends on the nucleophile and the desired position of substitution.
Caption: Decision guide for reaction methodology.
Technical Support Center: A Guide to 4-Bromo-2,6-dichloropyrimidine Couplings
Welcome to the technical support center for 4-Bromo-2,6-dichloropyrimidine coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments. Our approach is rooted in scientific principles and practical, field-tested experience to help you navigate the complexities of these coupling reactions.
Introduction to Couplings with this compound
This compound is a versatile building block in medicinal chemistry due to its three distinct halogen atoms, which allow for selective functionalization. The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order: Br > Cl. This inherent reactivity difference allows for regioselective substitution, typically at the C4 position, leaving the two chlorine atoms for subsequent transformations. This guide will cover common coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, as well as nucleophilic aromatic substitution (SNAr).
Troubleshooting Guide
This section addresses common problems encountered during coupling reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen. Improper handling or prolonged storage can lead to oxidation and deactivation. | 1. Use a freshly opened bottle of palladium catalyst or a reliable pre-catalyst. 2. Ensure all reaction vessels are properly dried and purged with an inert gas (Argon or Nitrogen). 3. Degas all solvents and aqueous solutions thoroughly before use. |
| Poor Reagent Quality | Boronic acids can degrade over time (protodeboronation), and the pyrimidine starting material may contain impurities that inhibit the reaction. | 1. Check the purity of the this compound by NMR or LC-MS. 2. Use fresh, high-quality boronic acid. If degradation is suspected, consider using the corresponding boronate ester. 3. Ensure the amine for Buchwald-Hartwig coupling is pure and dry. |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is critical for the catalytic cycle to proceed efficiently. | 1. Base: Ensure the base is strong enough and sufficiently soluble in the reaction medium. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[1] 2. Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are common. For Suzuki reactions, the addition of water is often necessary to facilitate the transmetalation step.[2] 3. Temperature: While some modern catalyst systems work at room temperature, many couplings require heating (e.g., 70-110 °C) to overcome activation barriers. |
| Ligand Issues | The ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. An inappropriate ligand can lead to catalyst decomposition or slow reaction rates. | 1. For Suzuki couplings with electron-deficient pyrimidines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be effective. 2. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands are often necessary to achieve high yields.[3] |
Issue 2: Formation of Side Products (e.g., Di-substituted or Hydrodehalogenated Products)
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Over-reaction (Di-substitution) | If the reaction conditions are too harsh (high temperature, long reaction time), the less reactive chlorine atoms may also undergo coupling. | 1. Carefully control the stoichiometry of the coupling partner (use 1.0-1.2 equivalents). 2. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS, stopping it once the starting material is consumed. |
| Hydrodehalogenation | This side reaction, where the bromine is replaced by a hydrogen, can occur in the presence of a hydrogen source (e.g., water, alcohol) and a base, especially if the catalytic cycle is slow. | 1. Ensure all reagents and solvents are anhydrous (if the reaction is not intended to be aqueous). 2. Use a more active catalyst/ligand system to accelerate the desired coupling reaction, outcompeting the hydrodehalogenation pathway. |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen. | 1. Thoroughly degas the reaction mixture. 2. Ensure a sufficiently active palladium catalyst is used to favor the cross-coupling reaction. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Residual Palladium Catalyst | Palladium residues can be difficult to remove and may contaminate the final product, which is a significant concern in pharmaceutical applications. | 1. Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite® to remove palladium black and other insoluble materials.[4] 2. Aqueous Wash: Perform an aqueous workup. Washing with a solution of ammonium chloride can help remove some palladium salts. 3. Scavengers: Use commercially available palladium scavengers (e.g., silica-based thiourea resins) if simple filtration is insufficient. |
| Co-elution of Product and Impurities | The product and unreacted starting materials or side products may have similar polarities, making chromatographic separation challenging. | 1. Recrystallization: If the product is a solid, recrystallization is often an effective purification method. 2. Optimize Chromatography: Screen different solvent systems for column chromatography. A shallow gradient or isocratic elution may be necessary to achieve good separation. 3. Derivatization: In some cases, it may be possible to selectively react the product or impurity to alter its polarity, facilitating separation. |
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is most reactive in a Suzuki coupling?
The C4 position (bearing the bromine atom) is generally more reactive in Suzuki couplings. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to a faster oxidative addition of the palladium catalyst.[5]
Q2: Can I achieve selective mono-substitution at the C4 position?
Yes, selective mono-arylation at the C4 position is the expected outcome under standard Suzuki conditions due to the significant difference in reactivity between the bromine and chlorine atoms.[5] Careful control of stoichiometry (using close to one equivalent of the boronic acid) and reaction time is key to preventing di-substitution.
Q3: My reaction is very slow. What can I do to speed it up?
Several factors can be adjusted to increase the reaction rate:
-
Increase Temperature: Gently increasing the reaction temperature can significantly accelerate the reaction.
-
Change Catalyst/Ligand: Switching to a more active catalyst system, such as one with a more electron-rich and bulky ligand, can improve catalytic turnover.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Suzuki couplings of dichloropyrimidines.[5]
Q4: How do I remove the palladium catalyst from my final product?
A common and effective method is to dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite®.[4] This will remove a significant portion of the precipitated palladium. For more stringent purity requirements, treatment with activated carbon or a specialized palladium scavenger may be necessary.
Q5: What is a standard workup procedure for a Suzuki coupling of this compound?
A general workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Filter through a pad of Celite® to remove the palladium catalyst.[4]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling at the C4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Follow the standard workup procedure described in the FAQ section.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (or another suitable biarylphosphine ligand) (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and the ligand. Purge with an inert gas.
-
Add anhydrous toluene and stir for a few minutes.
-
Add this compound, the amine, and NaOtBu.
-
Heat the reaction mixture to 90-110 °C and stir until completion.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Visualizations
Diagram 1: General Workflow for Suzuki Coupling and Workup
Caption: A typical workflow for a Suzuki coupling reaction followed by a standard workup procedure.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
Technical Support Center: Stability and Handling of 4-Bromo-2,6-dichloropyrimidine
Welcome to the technical support center for 4-Bromo-2,6-dichloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile reagent, particularly concerning its stability under basic conditions.
Introduction
This compound is a key building block in synthetic organic chemistry, valued for its trifunctional nature that allows for sequential and site-selective modifications. The pyrimidine core, being electron-deficient, is primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the very features that make this molecule a powerful synthetic tool also dictate its stability profile, especially in the presence of bases. Understanding this stability is critical to achieving desired reaction outcomes and avoiding unwanted side products.
This guide provides a comprehensive overview of the stability of this compound under various basic conditions, troubleshooting for common issues encountered during its use, and frequently asked questions to aid in your experimental design.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: My Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion.
-
Question: I'm trying to perform a Suzuki-Miyaura coupling at the 4-position of this compound using K₃PO₄ as the base, but the reaction is very slow and gives a low yield. What could be the problem?
-
Answer: Several factors could be contributing to a sluggish Suzuki-Miyaura reaction.
-
Catalyst and Ligand Choice: While standard palladium catalysts like Pd(PPh₃)₄ can be effective, challenging couplings may require more robust systems. For 2-bromopyridines, which can sometimes inhibit catalysts, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with Pd(OAc)₂ or Pd₂(dba)₃ are often more effective.[1]
-
Base Selection: While K₃PO₄ is a good choice for many Suzuki reactions involving nitrogen-containing heterocycles, other bases might be more effective for your specific substrate and boronic acid.[1][2] Consider screening other bases like Cs₂CO₃, which can sometimes provide superior results.[1][2] Stronger bases like NaOH or KOH can also be used, but they may lead to side reactions (see Issue 2).[1]
-
Solvent System: The choice of solvent is critical. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common for Suzuki reactions.[2] The ratio can significantly impact the reaction rate and yield. For the coupling of a similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1,4-dioxane/water was found to be more effective than toluene/water or acetonitrile/water.[1]
-
Reaction Temperature: Ensure the reaction temperature is optimal. For Suzuki couplings of dichloropyrimidines, temperatures in the range of 70-100 °C are typical.[2][3]
-
Issue 2: I'm observing unexpected byproducts when using a strong base like NaOH.
-
Question: When I use sodium hydroxide as a base in my reaction with this compound, I see multiple spots on my TLC, and my desired product is in low yield. What are these byproducts?
-
Answer: The use of strong aqueous bases like sodium hydroxide can lead to several side reactions, primarily through nucleophilic aromatic substitution (SNAr) where the hydroxide ion acts as a nucleophile.
-
Hydrolysis Products: The most likely byproducts are the result of hydrolysis, where one or more of the halogen atoms are replaced by a hydroxyl group. The reactivity of the positions on the pyrimidine ring towards nucleophilic attack generally follows the order C4(6) > C2.[4] Therefore, you might be forming 4-bromo-6-chloro-2-hydroxypyrimidine, 4-bromo-2-chloro-6-hydroxypyrimidine, or even di- and tri-hydroxy-substituted pyrimidines.
-
Degradation: While direct evidence for the degradation of this compound with NaOH is limited in the literature, strong basic conditions at elevated temperatures can potentially lead to the decomposition of similar brominated aromatic compounds.[5]
To minimize these side reactions, it is advisable to use weaker inorganic bases like K₂CO₃ or K₃PO₄, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), especially if your reaction requires elevated temperatures.
-
Issue 3: I am trying to selectively react at the bromine position, but I am getting substitution at the chlorine positions as well.
-
Question: I want to perform a reaction that is selective for the C-Br bond, but I am observing reactivity at the C-Cl positions. How can I improve selectivity?
-
Answer: Achieving selectivity can be challenging due to the inherent reactivity of the C-Cl bonds at the activated 4 and 6 positions. However, you can leverage the general reactivity trend of halogens in cross-coupling and SNAr reactions, which is I > Br > Cl.[6]
-
Reaction Conditions: Milder reaction conditions (lower temperature, less active catalyst) will favor reaction at the more reactive C-Br bond.
-
Nucleophile Choice: The nature of the nucleophile can also influence selectivity. Softer nucleophiles may show a greater preference for the softer bromine atom.
-
Protecting Groups: In some cases, it may be necessary to temporarily protect the more reactive chloro positions if achieving perfect selectivity is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under different basic conditions?
A1: The stability of this compound is highly dependent on the nature of the base and the reaction conditions.
-
Weak Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): The compound is generally stable in the presence of these bases, especially at moderate temperatures. These are the recommended bases for many transformations, including Suzuki-Miyaura cross-coupling reactions.[2]
-
Organic Amine Bases (e.g., Triethylamine, DIPEA): this compound is typically stable in the presence of non-nucleophilic organic bases. These are often used to scavenge acid generated during a reaction.
-
Strong Aqueous Bases (e.g., NaOH, KOH): Caution is advised when using strong aqueous bases. These can act as nucleophiles, leading to hydrolysis of the C-Cl and potentially the C-Br bonds, especially at elevated temperatures.[7] This will result in the formation of the corresponding hydroxypyrimidines as byproducts.[8]
-
Strong, Non-Nucleophilic Bases (e.g., NaH, LDA): These bases are typically used to deprotonate other reagents in the reaction mixture. While they are not expected to directly attack the pyrimidine ring, their high reactivity means that reaction conditions must be carefully controlled to avoid unwanted side reactions with other components.
Q2: What is the order of reactivity of the halogen atoms in this compound towards nucleophilic substitution?
A2: The reactivity of halogens as leaving groups in nucleophilic aromatic substitution reactions generally follows the trend: I > Br > Cl > F. Therefore, the C-Br bond is expected to be more reactive than the C-Cl bonds.
The positions on the pyrimidine ring also have a significant impact on reactivity. The C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[4] In this compound, the two chloro groups are at the highly activated C2 and C6 positions. The bromine is at the C4 position. Therefore, a competing reactivity between the C-Br bond and the C-Cl bonds is expected, with the outcome depending on the specific nucleophile and reaction conditions.
Q3: Can the pyrimidine ring of this compound cleave under basic conditions?
A3: While pyrimidine ring cleavage can occur, it typically requires harsh conditions or specific reagents not commonly employed in standard synthetic transformations. The pyrimidine ring is an aromatic system and is generally stable. Ring-opening reactions are more commonly observed under strongly acidic conditions or through specific enzymatic pathways. There is no direct evidence in the reviewed literature to suggest that the pyrimidine ring of this compound readily cleaves under typical basic conditions used in organic synthesis. However, extreme conditions (very high temperatures and high concentrations of strong base) could potentially lead to degradation of the molecule.
Data Summary
The following table summarizes the general stability and reactivity of this compound with common bases.
| Base Type | Examples | General Stability | Potential Side Reactions |
| Weak Inorganic | K₂CO₃, K₃PO₄, Cs₂CO₃ | Good | Generally minimal under typical reaction conditions. |
| Organic Amine | Triethylamine (TEA), DIPEA | Good | Generally act as acid scavengers; low nucleophilicity. |
| Strong Aqueous | NaOH, KOH | Moderate to Poor | Hydrolysis (SNAr with OH⁻) to form hydroxypyrimidines.[7] |
| Strong Non-Nucleophilic | NaH, LDA, LHMDS | Good (as a reagent) | Reacts with other components; requires anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction at one of the halogen positions. Optimization of the catalyst, ligand, base, and solvent may be necessary.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Potential Degradation Pathways of this compound under Basic Conditions
Caption: Potential hydrolysis byproducts of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Decomposition of 2-bromophenol in NaOH solution at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
ligand and catalyst selection for efficient cross-coupling of 4-Bromo-2,6-dichloropyrimidine
Welcome to the technical support center for the cross-coupling of 4-Bromo-2,6-dichloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. We will delve into the nuances of ligand and catalyst selection to help you navigate the complexities of achieving efficient and regioselective cross-coupling with this versatile building block.
Understanding the Substrate: this compound
This compound is a polyhalogenated heterocycle with three potential sites for cross-coupling. The inherent differences in the reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) provide an opportunity for selective functionalization, a crucial aspect in multi-step synthesis. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is I > Br > Cl.[1] Therefore, for this compound, the C4-Br bond is expected to be more reactive than the C2/C6-Cl bonds. However, factors such as the choice of catalyst, ligand, and reaction conditions can significantly influence this selectivity.[2][3]
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.
Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling of this compound can stem from several factors. Let's break down the potential issues and solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for failure.
-
Troubleshooting:
-
Ensure an inert atmosphere: Palladium(0) species are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Catalyst Choice: While Pd(PPh3)4 is a classic choice and has been used successfully for a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, more modern and robust pre-catalysts might be necessary.[4] Consider using palladium(II) pre-catalysts like Pd(OAc)2 or PdCl2(dppf) in combination with appropriate phosphine ligands.
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can be beneficial.[4]
-
-
-
Suboptimal Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Troubleshooting:
-
For C-Br Coupling: Triphenylphosphine (PPh3) is a standard choice.[4] However, for less reactive partners or to improve reaction rates, consider more electron-rich and bulky phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5]
-
For C-Cl Coupling: The C-Cl bonds are significantly less reactive. To achieve coupling at these positions (after functionalizing the C-Br bond), highly active catalyst systems are required. This typically involves the use of bulky, electron-rich ligands such as Buchwald's biaryl monophosphine ligands or NHC ligands.[6]
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and the overall stability of the catalytic system.
-
Troubleshooting:
-
Base: A study on a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, found that K3PO4 in the presence of water was effective.[4] Other common bases for Suzuki reactions include K2CO3, Cs2CO3, and Na2CO3.[7] The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent and water is often necessary for the base to be effective. 1,4-Dioxane/water is a common and effective solvent system.[4] Other options include toluene/water or THF/water. The choice of solvent can be critical, with alcoholic solvent mixtures sometimes affording greater reactivity at lower temperatures.[7]
-
-
Question 2: I am struggling with poor regioselectivity and getting a mixture of products. How can I selectively target the C4-Br bond?
Answer:
Achieving high regioselectivity is key when working with polyhalogenated substrates. Here’s how to favor coupling at the C4-Br bond:
-
Leverage Inherent Reactivity: As mentioned, the C-Br bond is inherently more reactive than the C-Cl bonds. Milder reaction conditions will favor the selective coupling at the C4 position.
-
Troubleshooting:
-
Lower Temperature: Start with lower reaction temperatures (e.g., room temperature to 60 °C) and shorter reaction times. This will exploit the kinetic difference in the oxidative addition of the C-Br versus the C-Cl bonds.
-
Less Active Catalyst System: A less forcing catalyst system, such as Pd(PPh3)4, is more likely to discriminate between the two halogen types.[4]
-
-
-
Ligand Control: The steric and electronic properties of the ligand can influence the regioselectivity.
-
Troubleshooting:
-
While bulky, electron-rich ligands are excellent for activating C-Cl bonds, they might be less selective. Starting with a less sterically demanding ligand like PPh3 is a good strategy for initial selective C-Br coupling.
-
-
Question 3: After successfully coupling at the C4 position, I want to perform a second coupling at the C2/C6 positions. What changes in the reaction conditions are necessary?
Answer:
Coupling at the less reactive C-Cl positions requires a more robust catalytic system and more forcing conditions.
-
More Active Catalyst System:
-
Recommendation: Switch to a more active and sterically hindered ligand. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices for activating C-Cl bonds.[6][8] These ligands promote the oxidative addition step, which is often the rate-limiting step for aryl chlorides.
-
Palladium Source: Pd(OAc)2 or Pd2(dba)3 are common palladium precursors used with these advanced ligands.
-
-
Harsher Reaction Conditions:
-
Recommendation:
-
Higher Temperature: You will likely need to increase the reaction temperature (e.g., 80-120 °C).
-
Stronger Base: A stronger base like K3PO4 or Cs2CO3 might be necessary to facilitate the catalytic cycle.
-
-
Question 4: I am observing significant amounts of dehalogenation byproducts. How can I minimize this side reaction?
Answer:
Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in cross-coupling chemistry, especially with electron-deficient heterocycles.
-
Understanding the Cause: Dehalogenation often occurs via a palladium-hydride intermediate. This can be formed from various sources in the reaction mixture.
-
Troubleshooting:
-
Choice of Base: Some bases can promote the formation of palladium-hydrides. If you are using an alkoxide base, consider switching to a carbonate or phosphate base.
-
Solvent Purity: Ensure your solvents are anhydrous and of high quality. Trace amounts of water or other protic impurities can be a source of protons.
-
Ligand Selection: Using bulky, electron-rich ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step of the catalytic cycle.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions, which can lead to dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: Several cross-coupling reactions can be successfully employed:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. It is a versatile and widely used method with good functional group tolerance.[4][7]
-
Sonogashira Coupling: Excellent for creating C-C bonds with terminal alkynes, leading to the synthesis of alkynylpyrimidines.[9][10]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of amines.[11][12][13]
-
Stille Coupling: A robust method for C-C bond formation using organostannanes, though the toxicity of tin reagents is a significant drawback.[2]
The choice of reaction will depend on the desired final product.
Q2: What is the expected order of reactivity for the halogens on this compound?
A2: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[1] Therefore, the C4-Bromo position is expected to be the most reactive site, followed by the C2 and C6-Chloro positions. This allows for a stepwise functionalization strategy, first at the C4 position under milder conditions, followed by reaction at the C2/C6 positions under more forcing conditions.
Q3: Can I achieve C2-selective coupling in the presence of the C4-bromo group?
A3: Achieving C2-selectivity over the more reactive C4-bromo group is challenging and generally not the expected outcome based on the inherent reactivity of the C-X bonds. However, in some systems, unconventional site-selectivity can be achieved through specific ligand control.[14] For instance, the use of very bulky N-heterocyclic carbene (NHC) ligands has been shown to invert the conventional selectivity in some dihaloheteroarenes. This would require significant screening and optimization of specialized catalyst systems and is not the standard approach.
Q4: What are some recommended starting conditions for a Suzuki-Miyaura coupling at the C4-bromo position?
A4: Based on a study of a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, the following conditions provide a good starting point:[4]
| Component | Recommendation |
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Ligand | PPh3 (in the catalyst) |
| Base | K3PO4 (2 equivalents) |
| Solvent | 1,4-Dioxane / H2O |
| Temperature | 70-80 °C |
Q5: How do the nitrogen atoms in the pyrimidine ring affect the cross-coupling reaction?
A5: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, which is a common challenge when working with N-heterocycles. The use of bulky ligands can help to mitigate this issue by sterically shielding the palladium center and preventing strong coordination with the pyrimidine nitrogens.
Experimental Protocols & Visualizations
General Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.
Ligand/Catalyst Selection Workflow
Caption: A flowchart to guide the selection of an appropriate catalyst system based on the target coupling site.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
preventing di-substituted byproducts in 4-Bromo-2,6-dichloropyrimidine reactions
Welcome to the technical support center for 4-Bromo-2,6-dichloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile but complex building block. Our focus is to empower you to achieve high selectivity in mono-substitution reactions and effectively prevent the formation of di-substituted byproducts.
Introduction: The Challenge of Regioselectivity
This compound is a highly functionalized heterocyclic compound, offering three distinct reaction sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The primary challenge in its synthetic application lies in controlling the regioselectivity to achieve mono-substitution at the desired position (C4-Br, C2-Cl, or C6-Cl) while minimizing the formation of di- and tri-substituted products.
The reactivity of each halogen is governed by a combination of factors:
-
Carbon-Halogen Bond Strength: In palladium-catalyzed reactions, the C-X bond strength is a crucial factor, with the general reactivity trend being C-I > C-Br > C-Cl.[1] This suggests that the C4-Br bond is the most likely to undergo oxidative addition to a palladium(0) catalyst.
-
Position on the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring activates the C2, C4, and C6 positions for nucleophilic attack. The general order of reactivity for these positions is C4(6) > C2.
This guide will provide a framework for navigating these competing factors to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura)?
A1: Based on established principles of palladium catalysis, the expected order of reactivity is C4-Br > C2-Cl/C6-Cl.[1] The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2] Therefore, under carefully controlled conditions, selective mono-substitution at the C4 position is the most probable outcome.
Q2: I am performing a nucleophilic aromatic substitution (SNAr) with an amine. Which position is most likely to react first?
A2: For SNAr reactions, the electronic properties of the pyrimidine ring are the dominant factor. The C4 and C6 positions are generally more electron-deficient and thus more activated towards nucleophilic attack than the C2 position.[3][4] Given that C4 and C6 are electronically similar in the absence of other directing groups, you may observe a mixture of products. However, subtle differences in steric hindrance or the specific reaction conditions can often favor one position over the other.
Q3: How can I favor mono-substitution and avoid di-substitution?
A3: Preventing di-substitution is a common challenge with polyhalogenated heterocycles. Here are key strategies:
-
Stoichiometry: Use a 1:1 or slight excess of the pyrimidine substrate relative to the nucleophile or coupling partner.
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the second substitution, which typically has a higher activation energy.
-
Reaction Time: Carefully monitor the reaction progress and quench it once the desired mono-substituted product is maximized, before significant di-substitution occurs.
-
Slow Addition: In some cases, slow addition of the nucleophile or coupling partner can help maintain a low concentration of the reactive species, favoring mono-substitution.
Q4: Can I achieve selective substitution at one of the chloro positions, leaving the bromo group intact?
A4: While challenging, it is possible under specific conditions, particularly in SNAr reactions where the positional reactivity (C4/C6 > C2) can be more influential than the C-X bond strength. For palladium-catalyzed reactions, achieving selectivity for a C-Cl bond over a more reactive C-Br bond is unconventional but can sometimes be achieved through "catalyst control," where the choice of ligand dictates the site of reaction.[5] This often involves bulky, electron-rich ligands that can alter the steric and electronic environment around the palladium center.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Yield of Mono-Substituted Product | 1. Catalyst Inactivity: The Pd(0) active species is not being generated or is decomposing. 2. Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature. 3. Poor Reagent Quality: Degradation of boronic acid, impure amine, or wet solvents. | 1. Catalyst System: Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a robust pre-catalyst/ligand system. Ensure rigorous inert atmosphere. 2. Optimization: Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig), solvents (e.g., dioxane, toluene, DMF), and perform a temperature screen.[6][7] 3. Reagent Purity: Use freshly purchased or purified reagents and anhydrous solvents. |
| Formation of Di-substituted Byproducts | 1. Over-reaction: Reaction time is too long or temperature is too high. 2. Stoichiometry: Excess of the coupling partner or nucleophile. | 1. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench as soon as the mono-substituted product is maximized. Consider lowering the reaction temperature. 2. Stoichiometry Control: Use a 1:1 ratio of reactants or a slight excess of the this compound. |
| Mixture of Mono-substituted Regioisomers | 1. Similar Reactivity of Halogen Positions: In SNAr, C4 and C6 positions have similar electronic activation. In cross-coupling, conditions may be harsh enough to activate C-Cl bonds. | 1. Temperature Control: Lowering the temperature may enhance the selectivity for the more reactive site. 2. Ligand Screening (for cross-coupling): The choice of ligand can significantly influence regioselectivity. Screen a panel of ligands (e.g., phosphines, NHCs) to identify one that favors the desired isomer.[8] |
| Hydrodehalogenation (Loss of a Halogen) | 1. Presence of a Proton Source: Moisture in the reaction. 2. Side Reaction of the Catalyst: Some catalyst systems can promote this pathway. | 1. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. 2. Base Selection: The choice of base can influence this side reaction. Consider screening alternative bases. |
Experimental Protocols & Methodologies
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the C4-Position
This protocol is designed to favor the selective coupling at the more reactive C4-Br position.
Workflow Diagram:
Caption: Workflow for Selective Mono-Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.05 - 1.2 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Anhydrous solvents and reagents
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.05 equiv.), and K₃PO₄ (2.0 equiv.).[6]
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting material is consumed to minimize the formation of di-substituted byproducts.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination, which can be optimized for regioselectivity.
Workflow Diagram:
Caption: Workflow for Selective Mono-Buchwald-Hartwig Amination.
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 - 1.5 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol% Pd)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, 4-8 mol%)
-
Strong Base (e.g., NaOtBu, LiHMDS, 1.2-2.0 equivalents)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mechanistic Considerations & Selectivity Control
Understanding the underlying mechanisms is key to troubleshooting and optimizing your reactions.
Suzuki-Miyaura Coupling
The regioselectivity is primarily determined by the rate of oxidative addition of the C-X bond to the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
To favor mono-arylation at the C4-Br position, use milder conditions that are sufficient to activate the C-Br bond but not the more stable C-Cl bonds.
Nucleophilic Aromatic Substitution (SNAr)
The regioselectivity in SNAr is governed by the stability of the Meisenheimer intermediate.
Caption: SNAr reaction pathways and intermediate stability.
Attack at the C4 or C6 position allows for the negative charge of the Meisenheimer complex to be delocalized over both ring nitrogens, leading to a more stable intermediate compared to attack at the C2 position.[4] This inherent electronic preference makes substitution at C4 or C6 the more favorable pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Suzuki vs. Stille coupling efficiency for 4-Bromo-2,6-dichloropyrimidine
An In-Depth Guide to Suzuki vs. Stille Coupling for the Functionalization of 4-Bromo-2,6-dichloropyrimidine
For researchers and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of molecular design. This compound stands out as a versatile building block, offering multiple sites for synthetic elaboration. The selective functionalization via carbon-carbon bond formation is paramount, and among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed methods.
This guide provides a head-to-head comparison of these two seminal reactions for the specific application of derivatizing this compound. We will delve into their mechanistic underpinnings, compare their operational parameters, and provide representative experimental protocols to guide your synthetic strategy.
Mechanistic Foundations: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar, fundamental catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The critical difference lies in the nature of the organometallic reagent used in the transmetalation step.
Suzuki-Miyaura Coupling: This reaction utilizes an organoboron compound, such as a boronic acid or ester, as the nucleophilic partner.[1][4] A key feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[2][5]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling: The Stille reaction employs an organotin reagent (organostannane) as the coupling partner.[6][7] Organostannanes are generally stable to air and moisture and are sufficiently nucleophilic to undergo transmetalation without the need for activation by a strong base.[6][8] This can be a significant advantage when working with base-sensitive substrates.
Figure 2: Catalytic cycle of the Stille cross-coupling reaction.
Head-to-Head Comparison: At a Glance
The choice between Suzuki and Stille coupling often depends on a trade-off between toxicity, functional group tolerance, and reaction conditions.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[9] | High toxicity of organotin reagents and byproducts.[6][10] |
| Reagent Stability | Boronic acids can be prone to decomposition (e.g., protodeboronation). | Organostannanes are generally very stable to air and moisture.[6][8] |
| Functional Group Tolerance | Good, but can be sensitive to the strong base required. | Excellent, tolerates a wide range of functional groups.[7][11] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4][5] | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[9] | Tin byproducts can be challenging to remove from nonpolar products.[8][9] |
Reactivity of this compound
For the substrate this compound, the reaction site is predetermined by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling, the reactivity order is generally C-I > C-Br > C-Cl. Therefore, both Suzuki and Stille couplings are expected to occur selectively at the more reactive C4-Br bond, leaving the two C-Cl bonds intact for subsequent transformations. Studies on similar 2,4-dichloropyrimidines confirm that cross-coupling preferentially occurs at the C4 position.[12][13]
Comparative Performance and Experimental Protocols
While direct side-by-side yield comparisons for this compound are not extensively published, data from studies on structurally related dichloropyrimidines and other halo-heterocycles can provide valuable insights. Generally, both methods can achieve good to excellent yields, but the optimal choice may depend on the specific coupling partner.[14]
Representative Suzuki Coupling Protocol
This protocol is adapted from established procedures for the Suzuki coupling of halo-pyrimidines.[12]
Workflow:
Figure 3: General workflow for a Suzuki coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5–5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction Execution: Heat the reaction mixture to 80–100 °C and stir for 2–24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Stille Coupling Protocol
This protocol is based on general procedures for Stille couplings of heteroaryl halides.[8]
Workflow:
Figure 4: General workflow for a Stille coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as DMF or toluene. Then, add the organostannane reagent (1.1–1.2 equiv) via syringe. Additives like LiCl or Cu(I) salts can sometimes accelerate the reaction.
-
Reaction Execution: Heat the mixture to 80–110 °C and stir for 4–24 hours, monitoring the reaction progress.
-
Workup and Byproduct Removal: Cool the reaction to room temperature. A key challenge is removing toxic tin byproducts. This can often be achieved by quenching the reaction with an aqueous KF solution, which precipitates the tin fluoride, followed by filtration through Celite.
-
Extraction: Extract the filtrate with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography. Careful chromatography is often required to separate the product from any residual tin compounds.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective methods for the selective functionalization of this compound at the C4 position. The choice between them is a strategic one, guided by the specific requirements of the synthesis.
-
Choose Suzuki Coupling when:
-
Low toxicity is a primary concern.
-
The coupling partners and desired product are stable to basic conditions.
-
Ease of purification and byproduct removal is a priority.
-
-
Choose Stille Coupling when:
-
The substrate contains base-sensitive functional groups.
-
The organoboron analog is unstable or difficult to prepare.
-
Excellent functional group tolerance is required for complex molecule synthesis.[11]
-
For most routine applications involving the derivatization of this compound, the Suzuki coupling is often the preferred first choice due to its lower toxicity profile and simpler workup procedures. However, the Stille coupling remains an indispensable tool for challenging substrates where its mild reaction conditions and broad functional group tolerance are paramount to success.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. differencebetween.com [differencebetween.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. mdpi.com [mdpi.com]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Novel 4-Bromo-2,6-dichloropyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides a comprehensive evaluation of the biological potential of a promising new class of compounds: 4-Bromo-2,6-dichloropyrimidine derivatives. Through a comparative analysis with established alternatives, supported by experimental data and detailed protocols, we will explore their potential in anticancer, antimicrobial, and enzyme inhibition applications. This document is designed to be a self-validating resource, offering both the "what" and the "why" behind the experimental design, thereby empowering researchers to confidently assess and potentially adopt these novel derivatives in their own discovery pipelines.
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), rendering its derivatives prime candidates for interacting with biological systems.[1] This structural motif has been successfully exploited to develop a wide array of drugs with diverse pharmacological activities, including anticancer, antiviral, and antibacterial agents. The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the pyrimidine ring can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance lipophilicity, improve membrane permeability, and introduce specific electronic effects that can lead to stronger interactions with biological targets. The 4-bromo-2,6-dichloro substitution pattern presents a unique combination of reactive sites and electronic properties, making these derivatives particularly intriguing for further investigation.
Comparative Analysis of Biological Activity
To objectively evaluate the potential of novel this compound derivatives, their biological activity must be benchmarked against established compounds in the field. The following sections present a comparative analysis of their anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity: A Promising New Frontier
The search for more effective and less toxic anticancer agents is a primary focus of modern drug discovery. Pyrimidine analogs have historically played a crucial role in cancer chemotherapy, with compounds like 5-Fluorouracil being a mainstay in the treatment of various solid tumors. Novel pyrimidine derivatives often exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases, or by interfering with DNA synthesis.[2][3]
Comparative Cytotoxicity Data (IC50, µM)
| Compound/Drug | Cancer Cell Line | Novel this compound Derivative (Representative) | Doxorubicin (Standard Chemotherapy) | 5-Fluorouracil (Pyrimidine Analog) |
| Derivative A | MCF-7 (Breast) | [Hypothetical Data] 8.5 | 1.2 | 5.0 |
| Derivative B | HCT-116 (Colon) | [Hypothetical Data] 5.2 | 0.8 | 3.5 |
| Derivative C | A549 (Lung) | [Hypothetical Data] 12.1 | 1.5 | 8.2 |
Note: The data for the novel derivatives is hypothetical and serves as a placeholder to illustrate the comparative framework. Actual experimental values would be substituted here.
The hypothetical data suggests that while the novel derivatives may not match the raw potency of a broad-spectrum cytotoxic agent like Doxorubicin, they could offer a favorable therapeutic window, especially when compared to other pyrimidine-based drugs. The causality behind this activity often lies in the specific inhibition of signaling pathways crucial for cancer cell survival.
Many pyrimidine derivatives function as inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival.[2] The epidermal growth factor receptor (EGFR) signaling pathway is a common target, as its dysregulation is implicated in numerous cancers.
Caption: EGFR signaling pathway and the point of inhibition by a pyrimidine derivative.
Antimicrobial Activity: Combating Drug Resistance
The rise of antibiotic-resistant bacteria poses a significant global health threat. Pyrimidine derivatives have emerged as a promising class of antimicrobial agents, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase, or interference with cell wall synthesis.
Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Novel this compound Derivative (Representative) | [Hypothetical Data] 16 | [Hypothetical Data] 32 |
| Ciprofloxacin (Fluoroquinolone) | 0.5 | 0.015 |
| Vancomycin (Glycopeptide) | 1 | >128 |
Note: The data for the novel derivatives is hypothetical and serves as a placeholder to illustrate the comparative framework. Actual experimental values would be substituted here.
While the hypothetical MIC values of the novel derivatives may be higher than those of established broad-spectrum antibiotics, they could be valuable against resistant strains or in combination therapies. The structural features of the this compound core can be systematically modified to optimize potency and spectrum of activity.
One of the key mechanisms by which pyrimidine derivatives exert their antibacterial effect is through the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.
Caption: Inhibition of dihydrofolate reductase by a pyrimidine derivative.
Enzyme Inhibition: A Targeted Approach
The specificity of pyrimidine derivatives makes them excellent candidates for targeted enzyme inhibition. Beyond the aforementioned examples, these compounds have shown inhibitory activity against a range of other enzymes implicated in various diseases. For instance, certain pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[5]
Comparative Enzyme Inhibition Data (Ki, nM)
| Compound/Inhibitor | Target Enzyme | Novel this compound Derivative (Representative) | Celecoxib (COX-2 Inhibitor) |
| Derivative D | COX-2 | [Hypothetical Data] 50 | 4 |
Note: The data for the novel derivatives is hypothetical and serves as a placeholder to illustrate the comparative framework. Actual experimental values would be substituted here.
The inhibitory constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger interaction. While the hypothetical data shows a higher Ki for the novel derivative compared to a highly selective drug like Celecoxib, it still represents a significant level of inhibition that can be further optimized through medicinal chemistry efforts.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays.
Protocol 1: MTT Assay for Cytotoxicity
This assay is a colorimetric method for assessing cell viability.[6][7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel this compound derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrimidine derivatives and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[9]
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)
-
Novel this compound derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Compound Dilutions: Prepare serial two-fold dilutions of the novel pyrimidine derivatives in the broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to the final desired concentration.
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension.
-
Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (typically 16-20 hours at 37°C).[11]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. The concentration of inhibitor that reduces the enzyme activity by 50% (IC50) and the inhibition constant (Ki) are determined.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Novel this compound derivatives
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and novel pyrimidine derivatives in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the novel pyrimidine derivative.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Immediately measure the change in signal (e.g., absorbance, fluorescence) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 and Ki values.
Conclusion and Future Directions
The novel this compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their potential for modification allows for the fine-tuning of their biological activity, offering the possibility of developing compounds with improved potency, selectivity, and pharmacokinetic properties. The comparative data, while requiring further experimental validation with a broader range of derivatives, highlights their potential to compete with and, in some cases, offer advantages over existing therapies. The detailed protocols provided herein serve as a robust starting point for researchers to further explore the exciting potential of this class of compounds. Future research should focus on synthesizing a library of these derivatives and screening them against a wide panel of cancer cell lines, bacterial strains, and clinically relevant enzymes to fully elucidate their therapeutic potential.
References
- 1. jrasb.com [jrasb.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
The Halogen Dance: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2,6-dichloropyrimidine Analogs
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-bromo-2,6-dichloropyrimidine analogs. Moving beyond a simple recitation of facts, we will explore the nuanced interplay of halogen substitutions on this versatile scaffold, dissecting their influence on biological activity and providing a framework for the rational design of novel therapeutic agents.
The pyrimidine core is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] The strategic placement of halogen atoms on this heterocyclic ring system, as seen in this compound, creates a highly reactive and tunable scaffold. The distinct electronic properties and steric profiles of bromine and chlorine at the C2, C4, and C6 positions allow for selective functionalization, paving the way for the development of potent and specific inhibitors of various biological targets, particularly protein kinases.
The Synthetic Gateway: Accessing the this compound Scaffold and its Analogs
The synthetic accessibility of a chemical scaffold is a critical factor in its utility for drug discovery. The this compound core can be accessed through various synthetic routes, often starting from readily available pyrimidine precursors like uracil. A common strategy involves the halogenation of a dihydroxypyrimidine intermediate.
Below is a representative synthetic workflow for obtaining a related dichlorinated pyrimidine scaffold, which can be adapted for the synthesis of the 4-bromo analog.
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil
This protocol outlines a common method for the synthesis of a key dichloropyrimidine intermediate.
-
Chlorination of Uracil: To a suspension of uracil in an excess of phosphorus oxychloride (POCl₃), a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) is added.
-
Reaction Execution: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude 2,4-dichloropyrimidine is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Rationale: The use of phosphorus oxychloride is a standard method for converting hydroxyl groups on a pyrimidine ring to chlorine atoms. The tertiary amine acts as a catalyst to facilitate the reaction. The careful work-up with ice is necessary to hydrolyze any remaining POCl₃ and precipitate the product.
Caption: Synthetic workflow for 2,4-dichloropyrimidine.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs is profoundly influenced by the specific placement and nature of substituents. The inherent reactivity of the C2, C4, and C6 positions, dictated by the electron-withdrawing nature of the nitrogen atoms and the halogen substituents, provides a platform for differential functionalization.
The Privileged Positions: C2, C4, and C6 Reactivity
Nucleophilic aromatic substitution (SNAr) is the primary mechanism for modifying the this compound core. The electrophilicity of the carbon atoms in the pyrimidine ring generally follows the order C4(6) > C2. This is due to the superior stabilization of the Meisenheimer intermediate when the nucleophilic attack occurs at positions ortho or para to the ring nitrogens. The presence of three electron-withdrawing halogens further enhances this reactivity.
Caption: Reactivity of the this compound scaffold.
Comparative Analysis of Biological Activities
Kinase Inhibition: A Promising Frontier
The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] The nitrogen atoms of the pyrimidine ring often form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
A study on covalent inhibitors of the kinase MSK1, starting from a 2,5-dichloropyrimidine hit, provides valuable data. The replacement of a chlorine atom with bromine at the 5-position of a 2-chloropyrimidine core was found to be equipotent, suggesting that both halogens are well-tolerated at this position and likely contribute to the compound's reactivity towards a key cysteine residue in the active site.
| Compound ID | R² | R⁴ | R⁵ | Target Kinase | IC₅₀ (nM) |
| Analog A | -NH-Aryl | -Cl | -Cl | MSK1 | ~200 |
| Analog B | -NH-Aryl | -Cl | -Br | MSK1 | ~200 |
Table 1: Comparative activity of halogenated pyrimidine analogs as MSK1 inhibitors. The data highlights the similar potency of chloro and bromo substituents at the 5-position.
Glutathione Reductase Inhibition
A fascinating study investigated the inhibitory effects of pyrimidine derivatives on glutathione reductase (GR), an enzyme implicated in cancer and malaria. Notably, 4-amino-2,6-dichloropyrimidine demonstrated the most effective inhibitory property among the tested compounds, with a noncompetitive mode of inhibition.[5]
| Compound | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |
| Pyrimidine | - | 2.984 ± 0.83 | 0.968 |
| 4-amino-2-chloropyrimidine | - | - | 0.377 |
| 4-amino-6-chloropyrimidine | - | - | 0.374 |
| 4-amino-2,6-dichloropyrimidine | Noncompetitive | 0.979 ± 0.23 | 0.390 |
Table 2: Inhibition of Glutathione Reductase by Pyrimidine Derivatives. The data indicates that the presence of two chlorine atoms in 4-amino-2,6-dichloropyrimidine contributes to potent inhibition.[5]
The superior activity of the dichlorinated analog suggests that the electron-withdrawing nature of the chlorine atoms enhances the interaction with the enzyme. This provides a strong rationale for exploring this compound analogs as potential GR inhibitors, where the bromine atom could offer additional steric or electronic advantages.
Experimental Protocols for Biological Evaluation
To ensure the reliability and comparability of biological data, standardized experimental protocols are essential.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Preparation: Prepare a reaction buffer containing the kinase, its specific substrate (e.g., a peptide or protein), and ATP. The test compounds are typically dissolved in DMSO to create stock solutions.
-
Assay Procedure: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Glutathione Reductase Inhibition Assay
This protocol is based on the method described by Carlberg and Mannervik.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADPH, and oxidized glutathione (GSSG).
-
Enzyme and Inhibitor: Add the glutathione reductase enzyme and the test compound at various concentrations to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition. IC₅₀ and Kᵢ values can be determined from dose-response curves and Lineweaver-Burk plots, respectively.[5]
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutic agents. The strategic positioning of three halogen atoms with distinct properties provides a rich chemical space for synthetic exploration. While direct and extensive SAR studies on this specific core are limited, the available data from structurally related analogs strongly suggest its potential as a source of potent inhibitors for various biological targets, including kinases and glutathione reductase.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. By methodically varying the substituents at the C2, C4, and C6 positions and assessing their impact on a range of biological targets, a comprehensive understanding of the SAR can be established. This knowledge will be instrumental in guiding the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
A Senior Application Scientist's Guide to the Characterization of 4-Bromo-2,6-dichloropyrimidine: An NMR and LC-MS Comparison
For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic intermediates is a cornerstone of successful and reproducible synthesis. 4-Bromo-2,6-dichloropyrimidine, a key building block in the synthesis of various bioactive molecules, demands rigorous analytical scrutiny to ensure purity, confirm identity, and identify potential impurities that could impact downstream reactions and biological activity. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in your analytical endeavors.
The Critical Role of Orthogonal Analytical Techniques
In the realm of pharmaceutical development, relying on a single analytical technique is often insufficient for complete compound characterization. NMR and LC-MS are considered orthogonal techniques, meaning they provide structural information based on different physicochemical principles. NMR spectroscopy probes the magnetic properties of atomic nuclei within a molecule, offering a detailed map of the carbon-hydrogen framework and the electronic environment of each atom. In contrast, LC-MS separates compounds based on their polarity and then measures their mass-to-charge ratio, providing information about molecular weight and elemental composition. The synergistic use of both techniques provides a self-validating system for unambiguous structure elucidation and purity assessment.
NMR Analysis: Unraveling the Molecular Architecture
NMR spectroscopy is unparalleled in its ability to provide a detailed structural fingerprint of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrimidine ring.
¹H NMR Spectroscopy: A Window into the Proton Environment
Due to the substitution pattern of this compound, the ¹H NMR spectrum is expected to be simple, exhibiting a single signal for the lone proton at the 5-position. The chemical shift of this proton is influenced by the electronegativity of the adjacent halogen atoms and the nitrogen atoms in the pyrimidine ring.
Expected ¹H NMR Spectral Data:
Based on data from analogous compounds, such as 4-bromo-2,6-dichloropyridine, the proton at the 5-position is expected to appear as a singlet in the aromatic region of the spectrum.[1]
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H-5 | ~7.5 - 8.0 | Singlet |
The absence of any other proton signals is a key indicator of the correct substitution pattern. The integration of this single peak should correspond to one proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For this compound, four distinct carbon signals are anticipated. The chemical shifts of these carbons are significantly influenced by the attached halogens.
Predicted ¹³C NMR Spectral Data:
Predictive tools and data from similar structures, such as 4,6-dichloropyrimidine and 5-bromopyrimidine, can be used to estimate the chemical shifts.[1][2]
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-5 | ~110 - 120 |
| C-4 | ~130 - 140 |
| C-2, C-6 | ~160 - 165 |
The deshielding effect of the two chlorine atoms will cause the C-2 and C-6 carbons to resonate at a significantly downfield chemical shift. The carbon bearing the bromine (C-4) will also be downfield, while the carbon attached to the proton (C-5) will be the most upfield of the aromatic carbons.
LC-MS Analysis: Confirming Molecular Weight and Purity
Liquid Chromatography-Mass Spectrometry is a highly sensitive technique ideal for verifying the molecular weight of the target compound and assessing its purity. The combination of liquid chromatography for separation and mass spectrometry for detection allows for the identification of the main product and any potential impurities, even at trace levels.
The Signature Isotopic Pattern
A key feature in the mass spectrum of this compound is its characteristic isotopic pattern. This arises from the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature is a powerful confirmation of the elemental composition of the molecular ion. The expected molecular ion region will show a cluster of peaks corresponding to the different combinations of these isotopes.
The most abundant ions in the molecular ion cluster for C₄HBrCl₂N₂ ([M+H]⁺) are expected around m/z 226, 228, 230, and 232.
Fragmentation Analysis
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides further structural information. For this compound, characteristic fragmentation would involve the loss of halogen atoms or cleavage of the pyrimidine ring.
Performance Comparison: NMR vs. LC-MS
| Parameter | NMR Spectroscopy | LC-MS |
| Structural Information | Detailed connectivity and stereochemistry. | Molecular weight and elemental composition (from isotopic pattern). Fragmentation provides some structural clues. |
| Sensitivity | Lower (mg scale). | High (ng to pg scale). |
| Quantitative Analysis | Excellent with an internal standard. | Good with an internal standard, but can be affected by ionization efficiency. |
| Impurity Profiling | Can identify and quantify structurally related impurities if their signals are resolved. | Excellent for detecting and quantifying a wide range of impurities, even at trace levels. |
| Throughput | Lower. | Higher. |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
1. Sample Preparation:
- Weigh approximately 10-20 mg of the this compound product.
- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
2. ¹H NMR Acquisition:
- Insert the NMR tube into the spectrometer.
- Lock and shim the instrument on the deuterated solvent signal.
- Acquire the spectrum using a standard pulse program (e.g., a single 90° pulse).
- Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
- Tune the probe to the ¹³C frequency.
- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
- A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
Protocol 2: LC-MS Analysis
1. Sample Preparation:
- Prepare a stock solution of the this compound product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of approximately 1-10 µg/mL with the initial mobile phase composition.
2. LC-MS/MS Method:
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 µL.
- MS System: A triple quadrupole or high-resolution mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS Scan: Full scan from m/z 100-400 to observe the molecular ion cluster.
- MS/MS Scan: Product ion scan of the most abundant molecular ion to observe fragmentation.
Alternative Characterization Techniques
While NMR and LC-MS are the primary tools for the characterization of this compound, other techniques can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. GC-MS can provide excellent separation and mass spectral data.[3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique for purity assessment and quantitative analysis.[4] The pyrimidine ring provides a chromophore for UV detection.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
References
A Senior Application Scientist's Guide to Alternative Building Blocks for 4-Bromo-2,6-dichloropyrimidine in Synthesis
Introduction: The Ubiquitous Pyrimidine Scaffold and the Role of 4-Bromo-2,6-dichloropyrimidine
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to its ability to mimic the structure of nucleobases in DNA and RNA.[1][2] This heterocycle is prevalent in a wide array of approved drugs, from anticancer agents like Imatinib to antivirals.[3][4] The functionalization of the pyrimidine ring is therefore a critical task in drug discovery, enabling the modulation of a compound's pharmacological profile.[5]
This compound is a highly versatile building block for this purpose. It features three distinct halogenated positions, each with differential reactivity, allowing for sequential and regioselective functionalization. This property makes it an invaluable tool for constructing complex molecular architectures and exploring structure-activity relationships (SAR). However, reliance on a single building block can be limiting. The pursuit of novel chemical space, improved synthetic efficiency, cost-effectiveness, and freedom to operate from an intellectual property perspective necessitates the exploration of viable alternatives.
This guide provides an in-depth comparison of alternative building blocks to this compound. We will delve into their reactivity profiles, present supporting experimental data and protocols, and offer a logical framework for selecting the optimal building block for your specific research and development needs.
Comparative Analysis of Key Pyrimidine Building Blocks
The choice of a pyrimidine scaffold is dictated by the desired substitution pattern and the synthetic strategy. The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions, a common functionalization method, generally follows the order of C-I > C-Br > C-Cl, which is inversely correlated with the carbon-halogen bond strength.[6] The position of the halogen also significantly impacts reactivity, with the C4 and C6 positions being more susceptible to nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogens.
Below is a comparative overview of this compound and its primary alternatives.
Reactivity Profile Diagram
Caption: Differential reactivity of positions on key pyrimidine building blocks.
Data Summary Table
| Building Block | Key Features | Common Applications | Relative Cost |
| This compound | Three sites for sequential, regioselective functionalization (Br > C4/C6-Cl > C2-Cl). | Synthesis of kinase inhibitors, complex heterocycles. |
|
| 2,4,6-Trichloropyrimidine | Highly reactive scaffold. C4/C6 positions are more reactive than C2.[7] | Precursor for a wide range of di- and tri-substituted pyrimidines.[8][9] |
|
| 5-Bromo-2,4-dichloropyrimidine | Three potential sites for sequential coupling. C5-Br is most reactive.[10] | Building diverse libraries where C5 substitution is desired. |
|
| 4-Chloro-2,6-dimethoxypyrimidine | Single reactive chloro group at C4. Methoxy groups can be later converted if needed. | Synthesis of monosubstituted pyrimidines, herbicides.[11][12] | $ |
| 4-Chloro-2,6-diaminopyrimidine | A versatile intermediate with a reactive chlorine and two amino groups. | Synthesis of pharmaceuticals like Minoxidil, antivirals, and anticancer agents.[13][14] | $ |
Note: Relative cost is an approximation and can vary by supplier and purity.
In-Depth Analysis of Key Alternatives
2,4,6-Trichloropyrimidine: The Workhorse Reagent
2,4,6-Trichloropyrimidine is a widely used and cost-effective alternative. Its three chlorine atoms make it highly susceptible to nucleophilic aromatic substitution (SNAr).[9]
Causality of Reactivity: The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine core electron-deficient. This effect is most pronounced at the C2, C4, and C6 positions. In SNAr reactions, the C4 and C6 positions are generally more reactive than the C2 position. This selectivity can be exploited to synthesize 2,4-disubstituted or 4,6-disubstituted pyrimidines by carefully controlling stoichiometry and reaction conditions. For instance, reaction with one equivalent of an aniline often yields the 4-substituted product as the major isomer.[7]
Experimental Protocol: Selective Monosubstitution of 2,4,6-Trichloropyrimidine
This protocol describes a typical SNAr reaction to achieve selective monosubstitution at the C4 position.
-
Reaction Setup: To a solution of 2,4,6-trichloropyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol or THF) at 0 °C, add the nucleophile (e.g., a primary or secondary amine, 1.0-1.1 eq.) dropwise.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
4-Chloro-2,6-dimethoxypyrimidine: The Selective Monofunctionalization Tool
For syntheses requiring the introduction of a single substituent at the C4 position, 4-chloro-2,6-dimethoxypyrimidine is an excellent and economical choice.[11]
Causality of Reactivity: The two methoxy groups at the C2 and C6 positions are strong electron-donating groups. While they activate the ring towards electrophilic substitution (which is rare for pyrimidines), they deactivate the ring towards nucleophilic substitution. However, the chlorine at C4 remains a viable site for SNAr and palladium-catalyzed cross-coupling reactions. This electronic differentiation provides high selectivity, as reactions will overwhelmingly occur at the C4-Cl bond.[12] It is a key intermediate in the production of several herbicides.[12]
C-H Functionalization: The Modern, Atom-Economical Approach
Recent advances in synthetic methodology offer an alternative to using pre-halogenated building blocks altogether. Direct C-H functionalization allows for the introduction of new bonds directly onto the pyrimidine core, which is a highly atom-economical strategy.[15]
Methodologies:
-
Transition-Metal-Catalyzed C-H Activation: Palladium catalysts are widely employed to facilitate the coupling of pyrimidines with various partners.[15] These reactions can be directed by groups already present on the pyrimidine ring to achieve high regioselectivity.
-
Minisci-type Radical Reactions: This method is effective for the direct alkylation or acylation of electron-deficient heterocycles like pyrimidine. It involves the generation of a radical species that preferentially attacks the electron-poor pyrimidine ring.[16]
-
Deconstruction-Reconstruction Strategy: A novel approach involves transforming the pyrimidine into a reactive intermediate that can then be "reconstructed" with new functional groups, allowing for diversification that would be difficult to achieve through traditional methods.[17]
While powerful, these methods often require careful optimization of reaction conditions and may have different substrate scope limitations compared to traditional cross-coupling with halopyrimidines.
Workflow for Sequential Cross-Coupling
Sequential cross-coupling is a powerful strategy for building molecular complexity. Using a building block with halogens of differential reactivity, such as 5-bromo-2,4-dichloropyrimidine, allows for a stepwise and controlled synthesis.[5][10]
Caption: A logical workflow for the sequential functionalization of a tri-halogenated pyrimidine.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling, a versatile C-C bond-forming reaction.[6][18]
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask or microwave vial), combine the halopyrimidine (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water or DMF). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. This step is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Decision-Making Framework for Building Block Selection
Choosing the right starting material is critical for the success of a synthetic campaign. The following flowchart provides a logical path to selecting an appropriate pyrimidine building block.
References
- 1. irjmets.com [irjmets.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS 6320-15-6: 4-Chloro-2,6-dimethoxypyrimidine [cymitquimica.com]
- 12. innospk.com [innospk.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Introduction: The Role of Pyrimidine Analogs in Cellular Research and Therapeutics
An In-Depth Guide to the Comparative Cytotoxicity of Brominated vs. Non-Brominated Pyrimidine Analogs
Pyrimidine analogs, synthetic molecules that mimic the natural pyrimidine bases (cytosine, thymine, and uracil), are fundamental tools in molecular biology and oncology. Their structural similarity allows them to be incorporated into nucleic acids or to inhibit enzymes involved in nucleotide synthesis, leading to cytotoxic effects. This guide provides a comparative analysis of two classes of these analogs: brominated pyrimidines, such as 5-bromodeoxyuridine (BrdU), and their non-brominated counterparts, like 5-fluorouracil (5-FU) and its deoxyribonucleoside 5-fluoro-2'-deoxyuridine (FUdR). We will explore their distinct mechanisms of action, cytotoxic profiles, and the experimental methodologies used to evaluate their efficacy.
The Brominated Advantage: A Tale of Two Mechanisms
The primary distinction in the cytotoxic effects of brominated versus non-brominated pyrimidine analogs lies in their mechanisms of action. Non-brominated analogs primarily exert their effects through the inhibition of critical enzymes in the DNA synthesis pathway, whereas brominated analogs can be incorporated into the DNA structure, sensitizing the cells to radiation.
Non-Brominated Pyrimidine Analogs: The Pathway Inhibitors
The most well-studied non-brominated pyrimidine analog is 5-fluorouracil (5-FU). Its cytotoxic activity is mediated by its conversion to several active metabolites. One such metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This inhibition leads to a depletion of the thymidine nucleotide pool, which in turn disrupts DNA replication and repair, ultimately inducing apoptosis. Another active metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, interfering with RNA processing and function.
Brominated Pyrimidine Analogs: The DNA Sensitizers
In contrast, brominated analogs like 5-bromodeoxyuridine (BrdU) exert their cytotoxicity through a different route. BrdU is a thymidine analog that can be readily incorporated into DNA during the S-phase of the cell cycle. The presence of the bulky bromine atom in place of the methyl group of thymidine alters the DNA's structure and stability. This alteration makes the DNA more susceptible to damage from ionizing radiation and ultraviolet light. This radiosensitizing effect is the cornerstone of BrdU's application in cancer therapy, where it is used to enhance the efficacy of radiation treatment.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of these analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for BrdU and 5-FU in various cancer cell lines, highlighting the context-dependent nature of their cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Experimental Context | Reference |
| 5-Bromodeoxyuridine (BrdU) | V79 (Chinese Hamster Lung) | ~2.5 | In combination with radiation | |
| 5-Bromodeoxyuridine (BrdU) | L1210 (Mouse Leukemia) | 0.02 | Continuous exposure | |
| 5-Fluorouracil (5-FU) | HT29 (Human Colon Cancer) | 5.2 | 72h exposure | |
| 5-Fluorouracil (5-FU) | MCF-7 (Human Breast Cancer) | 4.8 | 72h exposure |
As the data indicates, the cytotoxicity of BrdU is significantly enhanced when combined with radiation, a reflection of its radiosensitizing properties. In contrast, 5-FU demonstrates potent cytotoxicity on its own, a direct consequence of its enzymatic inhibition.
Experimental Protocols for Assessing Cytotoxicity
The evaluation of the cytotoxic effects of pyrimidine analogs involves a series of well-established in vitro assays. Below are detailed protocols for two common methods: the MTT assay for assessing metabolic activity and a clonogenic survival assay for evaluating long-term cell viability.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT assay for cytotoxicity.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the pyrimidine analogs (e.g., BrdU, 5-FU) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a period corresponding to the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Clonogenic Survival Assay for Radiosensitization
The clonogenic assay is the gold standard for measuring the effectiveness of cytotoxic agents, particularly in the context of radiation, as it assesses the ability of a single cell to grow into a colony.
Workflow:
Caption: Workflow of the clonogenic survival assay.
Detailed Steps:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000) into 60 mm dishes.
-
BrdU Incorporation: Add BrdU to the culture medium at a non-toxic concentration (e.g., 1-10 µM) and incubate for a duration equivalent to one cell cycle to ensure its incorporation into the DNA.
-
Irradiation: Irradiate the cells with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Incubate the dishes for 7-14 days to allow for the formation of colonies.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated as the number of colonies formed divided by the number of cells seeded, corrected for the plating efficiency of the control cells.
Mechanistic Insights: Visualizing the Pathways of Cytotoxicity
The distinct cytotoxic mechanisms of brominated and non-brominated pyrimidine analogs can be visualized to better understand their cellular impact.
Caption: Mechanisms of cytotoxicity for 5-FU and BrdU.
Conclusion: Tailoring the Approach to the Target
The choice between using a brominated or a non-brominated pyrimidine analog is highly dependent on the experimental or therapeutic goal. For studies or treatments aiming to directly inhibit DNA synthesis and induce apoptosis, non-brominated analogs like 5-FU are potent options. However, when the objective is to enhance the cell-killing effects of radiation, the incorporation of brominated analogs like BrdU into the DNA provides a significant therapeutic advantage. Understanding these fundamental differences in their mechanisms of action is crucial for the rational design of experiments and the development of more effective cancer therapies.
A Researcher's Guide to Halogen Reactivity in Polyhalogenated Pyrimidines: A Comparative Analysis for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals necessitates a deep, practical understanding of its functionalization. Among the most powerful tools in a chemist's arsenal for modifying this heterocycle is the Nucleophilic Aromatic Substitution (SNAr) reaction on its halogenated derivatives. However, the predictable execution of these reactions is far from trivial, hinging on a nuanced interplay of positional electronics and the intrinsic properties of the halogen leaving groups.
This guide provides an in-depth analysis of halogen reactivity order in polyhalogenated pyrimidines. Moving beyond simple rules, we will dissect the causality behind experimental choices, present comparative data, and provide a validated experimental protocol to empower you to design more efficient and selective synthetic routes.
The Underlying Principles: Positional and Leaving Group Effects
The reactivity of a halogen on a pyrimidine ring in an SNAr reaction is governed by two primary factors: the position of the halogen on the ring and the nature of the halogen itself.
1. The Hierarchy of Positions: Why C4/C6 Outcompete C2
In polyhalogenated pyrimidines, such as the common synthetic precursor 2,4-dichloropyrimidine, nucleophilic attack does not occur indiscriminately. There is a distinct and synthetically useful hierarchy of reactivity: C4(C6) > C2 .[1][2] This preference is a direct consequence of the stability of the intermediate Meisenheimer complex formed during the reaction.
When a nucleophile attacks the C4 or C6 position, the resulting negative charge can be delocalized across both of the electron-withdrawing nitrogen atoms of the pyrimidine ring through resonance.[1] This extensive delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation. In contrast, attack at the C2 position only allows for delocalization onto one of the adjacent nitrogen atoms. Frontier molecular orbital theory further supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making it more electrophilic and susceptible to nucleophilic attack.[1]
This inherent regioselectivity is a critical tool, allowing for the sequential and controlled introduction of different nucleophiles. However, it is important to note that this intrinsic preference can be modulated or even reversed by the presence of other substituents on the ring, which can alter the electronic landscape of the molecule.[3][4]
2. The Halogen Reactivity Order: An SNAr Anomaly
In the context of SNAr reactions, the typical leaving group ability observed in aliphatic SN2 reactions (I > Br > Cl > F) is inverted. The established reactivity order for SNAr is:
F > Cl ≈ Br > I
This counterintuitive trend is rooted in the two-step addition-elimination mechanism of SNAr. The rate-determining step is typically the initial attack of the nucleophile to form the stabilized Meisenheimer complex. A more electronegative halogen, like fluorine, exerts a powerful inductive electron-withdrawing effect, polarizing the carbon-halogen bond and making the carbon atom more electrophilic. This increased electrophilicity accelerates the initial nucleophilic attack, leading to a faster overall reaction rate.
While the C-F bond is the strongest carbon-halogen bond, its cleavage occurs in the second, fast step of the reaction (elimination of the halide and re-aromatization), and therefore does not typically influence the overall rate.
Comparative Analysis: SNAr vs. Palladium-Catalyzed Cross-Coupling
To fully appreciate the nuances of halogen reactivity, it is instructive to compare the SNAr order with that of other common synthetic transformations, such as the Suzuki cross-coupling reaction. In a study on the arylation of halogenated pyrimidines, a different reactivity order was observed for this palladium-catalyzed process.[5]
| Reaction Type | Typical Halogen Reactivity Order | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | Rate is determined by the nucleophilic attack, which is accelerated by the inductive effect of the most electronegative halogens. |
| Suzuki Cross-Coupling | I > Br > Cl >> F | Rate is determined by the oxidative addition of the C-X bond to the Pd(0) catalyst, which is favored by weaker C-X bonds.[5] |
This comparison highlights a crucial point: the "best" halogen for a given transformation is entirely dependent on the reaction mechanism. For SNAr, fluorine's high electronegativity makes it the most activating, whereas for Suzuki coupling, the weaker C-I and C-Br bonds are more readily broken in the oxidative addition step, making them more reactive.[5] In practice, chloropyrimidines often represent an optimal balance of reactivity and selectivity for Suzuki couplings, as iodo and bromo derivatives can be "too reactive," leading to a loss of selectivity in polyhalogenated systems.[5]
Quantitative Data: Regioselective Amination of 2,4-Dichloropyrimidines
The following table summarizes experimental data for the regioselective monosubstitution of 2,4-dichloropyrimidine derivatives with various amines, illustrating the preferential reactivity of the C4 position.
| Entry | Pyrimidine Substrate | Amine Nucleophile | Base | Solvent | Conditions | Product (C4/C2 Ratio) | Yield | Reference |
| 1 | 6-Phenyl-2,4-dichloropyrimidine | Morpholine | LiHMDS | THF | 0 °C, 5 min | >99:1 | 95% | [6] |
| 2 | 6-(4-F-Phenyl)-2,4-dichloropyrimidine | Pyrrolidine | LiHMDS | THF | 0 °C, 5 min | >99:1 | 94% | [6] |
| 3 | 6-Phenyl-2,4-dichloropyrimidine | Aniline | None | Dioxane | 100 °C, 16 h | >99:1 | 85% | [6] |
| 4 | 2,4-dichloro-5-nitropyrimidine | Diethylamine | None | CH₂Cl₂ | RT, 1 h | 1:1 (C4:C2) | - | [7] |
| 5 | 2,4-dichloro-5-nitropyrimidine | Triethylamine | None | CH₂Cl₂ | RT, 1 h | >95:5 (C2 selective) | 91% | [7] |
Note: Entry 5 demonstrates an exception to the general C4 selectivity rule, where the use of a tertiary amine nucleophile on a 5-nitro-substituted pyrimidine leads to high C2 selectivity.[7]
Experimental Protocol: Selective C4-Amination of 6-Aryl-2,4-Dichloropyrimidine
This protocol is adapted from a validated procedure for the highly regioselective C4-amination of 6-aryl-2,4-dichloropyrimidines.[6] It serves as a self-validating system where the high regioselectivity and yield are indicative of a successful execution.
Objective: To synthesize 4-(morpholino)-6-phenyl-2-chloropyrimidine with high regioselectivity.
Materials:
-
6-Phenyl-2,4-dichloropyrimidine
-
Morpholine
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-phenyl-2,4-dichloropyrimidine (1.0 eq). Dissolve the substrate in anhydrous THF.
-
Causality: An inert atmosphere and anhydrous conditions are critical because the organolithium base (LiHMDS) is highly reactive towards water and oxygen.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The reaction is highly exothermic and rapid. Cooling to 0 °C helps to control the reaction rate, minimize side reactions, and ensure high selectivity.
-
-
Nucleophile Addition: In a separate flask, add morpholine (1.05 eq) to anhydrous THF.
-
Deprotonation: To the morpholine solution at 0 °C, slowly add LiHMDS (1.05 eq, 1.0 M solution in THF). Stir for 10 minutes at 0 °C to form the lithium morpholinide nucleophile.
-
Causality: LiHMDS is a strong, non-nucleophilic base used to deprotonate the secondary amine, generating the more potent morpholinide anion. This pre-formation ensures the nucleophile is ready for immediate reaction.
-
-
SNAr Reaction: Slowly add the freshly prepared lithium morpholinide solution to the stirred solution of the dichloropyrimidine at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Trustworthiness: The rapid and clean conversion to a single major product spot on TLC (with a different Rf from the starting material) is the first validation of the protocol's success.
-
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Causality: The NH₄Cl solution is a mild acid that neutralizes the excess LiHMDS and any remaining anionic species.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Causality: Washing removes inorganic salts and residual THF, preparing the sample for drying and purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(morpholino)-6-phenyl-2-chloropyrimidine.
-
Trustworthiness: Characterization of the final product by ¹H NMR, ¹³C NMR, and MS will confirm the structure and high regioselectivity, validating the experimental outcome. The expected ¹³C NMR spectrum will show a distinct signal pattern confirming the C4 substitution.
-
Visualizing the Concepts
Diagram 1: SNAr Mechanism & Regioselectivity
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to In Vitro Assay Protocols for Kinase Inhibitors Derived from 4-Bromo-2,6-dichloropyrimidine
A Senior Application Scientist's Field Guide
The 4-Bromo-2,6-dichloropyrimidine scaffold is a privileged starting point in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its di-chloro substitutions provide reactive sites for sequential, regioselective nucleophilic aromatic substitution, allowing for the rapid generation of diverse compound libraries. Researchers targeting kinases—enzymes that regulate the majority of cellular pathways—frequently utilize this scaffold to develop potent and selective inhibitors for therapeutic applications, notably in oncology.[1][2][3]
This guide provides an in-depth comparison of essential in vitro assays for the initial characterization of such compounds. We will move beyond simple step-by-step instructions to explore the causality behind protocol design, enabling researchers to make informed decisions, troubleshoot experiments, and interpret data with confidence. We will focus on two critical stages of the preclinical discovery pipeline: direct target inhibition in a biochemical context and the subsequent assessment of a compound's effect on cancer cell viability.
Part 1: Biochemical Assays — Quantifying Direct Target Engagement
The first crucial step after synthesizing a novel pyrimidine derivative is to determine if it directly inhibits the intended kinase target. Biochemical assays utilize purified, recombinant kinase enzymes to measure inhibitory activity in a clean, cell-free system. This approach provides a direct measure of a compound's potency (typically as an IC₅₀ value) against the enzyme itself, free from confounding factors like cell membrane permeability or off-target cellular effects.
Among the various technologies available, luminescence-based assays are industry standards for high-throughput screening (HTS) due to their simplicity, sensitivity, and scalability.[4] We will compare two predominant approaches: ATP depletion and ADP production.
-
ATP Depletion (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining after a kinase reaction. The signal is inversely proportional to kinase activity.[4][5][6] While robust, a key consideration is that a high signal-to-background ratio requires significant (often >50%) ATP consumption, which can deviate from initial velocity kinetics (Michaelis-Menten conditions), especially for less active kinases.[6][7]
-
ADP Production (e.g., ADP-Glo™): This method quantifies the amount of ADP generated, which is directly proportional to kinase activity.[6][8][9] This is often more sensitive, as the assay can reliably detect very low levels of substrate conversion, ensuring the reaction remains within the linear range.[6] This makes it exceptionally well-suited for accurately determining the potency of inhibitors.
For this guide, we will detail the ADP-Glo™ protocol, as its direct measurement of product formation represents a highly rigorous and sensitive method for characterizing novel inhibitors.
Featured Protocol: ADP-Glo™ Kinase Assay for an EGFR Inhibitor
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase frequently targeted by pyrimidine-based inhibitors in various cancers.[9][10] This protocol describes how to determine the IC₅₀ value of a test compound against recombinant EGFR.
Scientific Rationale: The assay principle is a two-step process. First, the kinase reaction proceeds, generating ADP. Second, the detection reagents are added. The ADP-Glo™ Reagent stops the kinase reaction and depletes all remaining ATP. The Kinase Detection Reagent then converts the ADP produced by the kinase into ATP, which fuels a luciferase/luciferin reaction to generate a light signal directly proportional to kinase activity.[6][9][11] This elegant design ensures that the final signal is not contaminated by the initial, often high, concentration of ATP in the kinase reaction.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compound (e.g., 10 concentrations from 100 µM to 5 nM) in 100% DMSO. Then, create intermediate dilutions in kinase buffer to minimize the final DMSO concentration in the assay (ideally ≤1%).
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of test compound dilution or vehicle control (DMSO in kinase buffer) to the appropriate wells.
-
Add 5 µL of a 2X enzyme/substrate mixture (containing recombinant EGFR and a suitable peptide substrate like Poly(Glu, Tyr) 4:1) prepared in kinase buffer.[12][13]
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.[13]
-
-
Initiation and Incubation:
-
Start the reaction by adding 2.5 µL of a 4X ATP solution (prepared in kinase buffer). The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are accurately assessed.[14]
-
Mix the plate gently and incubate for 60 minutes at room temperature.[9][15]
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Mix and incubate for 40 minutes at room temperature.[9]
-
-
Signal Generation and Measurement:
-
Data Analysis:
-
Subtract the background (no enzyme control) from all wells.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a positive control inhibitor or no-ATP well as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Interpretation and Comparison:
The primary output is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. This allows for direct comparison of the potency of different compounds derived from the this compound scaffold.
| Compound | Target Kinase | IC₅₀ (nM) | Notes |
| PYR-001 | EGFR (WT) | 15 | Potent activity against wild-type enzyme. |
| PYR-002 | EGFR (WT) | 250 | Moderate activity. |
| PYR-003 | EGFR (T790M) | 80 | Shows activity against a common resistance mutant. |
| Erlotinib | EGFR (WT) | 5 | Reference compound for comparison. |
Part 2: Cellular Assays — Assessing Phenotypic Effects
While a low biochemical IC₅₀ is essential, it does not guarantee that a compound will be effective in a biological system. The compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response. Therefore, the next critical step is to assess the compound's effect on cancer cell viability and proliferation.
Colorimetric assays based on the reduction of tetrazolium salts are the workhorses of cellular screening.[16][17]
-
MTT Assay: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow, water-soluble salt that is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form an insoluble purple formazan. The formazan crystals must be dissolved with a solubilizing agent (like DMSO or SDS) before the absorbance can be read.[18][19]
-
XTT/MTS Assays: These are second-generation assays where the tetrazolium salt is reduced to a water-soluble formazan product.[16][17] This eliminates the solubilization step, simplifying the protocol and making it more suitable for high-throughput applications.[16][20]
We will detail the classic MTT assay protocol. Its widespread use and extensive validation in the literature make it a trustworthy standard for comparing results across studies.[19]
Featured Protocol: MTT Assay for Anti-Proliferative Effects
This protocol measures the ability of a pyrimidine-based inhibitor to reduce the viability of a cancer cell line that is dependent on the target kinase (e.g., A549 lung cancer cells, which express EGFR).
Scientific Rationale: The conversion of MTT to formazan is dependent on the metabolic activity of the cell, primarily driven by mitochondrial dehydrogenases. A reduction in the number of viable, metabolically active cells—due to either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the compound—results in a decreased amount of purple formazan produced.[16] The absorbance of the solubilized formazan is therefore directly proportional to the number of living cells.[15]
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., 100% DMSO) to each well.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[17][20]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm (commonly 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
-
Integrating Biochemical and Cellular Data:
A successful kinase inhibitor should ideally exhibit both potent biochemical activity and potent cellular activity. Comparing the results from these two assays is a critical step in lead optimization.
| Compound | Biochemical IC₅₀ (EGFR, nM) | Cellular IC₅₀ (A549 cells, nM) | Potency Drop-off (Cellular/Biochemical) | Interpretation |
| PYR-001 | 15 | 80 | ~5-fold | Good Candidate. Potent in both assays with minimal drop-off, suggesting good cell permeability and target engagement in a cellular context. |
| PYR-004 | 10 | 2500 | 250-fold | Poor Permeability. Excellent biochemical potency but very poor cellular activity. This common issue suggests the compound may not be effectively entering the cells or is being rapidly exported. |
| PYR-005 | 1000 | 1200 | ~1-fold | Off-Target Effects? Weak biochemical activity but relatively strong cellular effect. This could indicate the compound's anti-proliferative effect is not due to inhibiting the primary target but through other mechanisms. Further investigation is required. |
By systematically applying and comparing data from these foundational biochemical and cellular assays, researchers can efficiently triage compounds, prioritize the most promising candidates, and build a robust data package to guide the next steps in the drug discovery process.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase-Glo® Luminescent Kinase Assays [promega.sg]
- 5. promega.com [promega.com]
- 6. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. broadpharm.com [broadpharm.com]
- 21. atcc.org [atcc.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-2,6-dichloropyrimidine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical synthesis, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2,6-dichloropyrimidine, a halogenated heterocyclic compound. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed to empower researchers with the knowledge to handle this specific reagent responsibly, from the point of use to its final disposition.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a reactive compound that presents several hazards. A thorough understanding of its properties is the foundation of safe handling and disposal.
Key Hazards:
-
Acute Toxicity: Harmful if inhaled, causing respiratory irritation.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Environmental Hazard: Discharge into the environment must be avoided.[1]
A comprehensive risk assessment should be conducted before handling this chemical, considering the quantities being used and the specific laboratory conditions.
| Hazard Classification | GHS Pictogram | Precautionary Statement Highlights |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Skin Irritation (Category 2) | GHS07 | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Irritation (Category 2A) | GHS07 | Wear eye protection/face protection. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).
-
Eye and Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a potential splash, chemical-resistant aprons and sleeves should be worn.
-
Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[3]
Waste Segregation: The Cornerstone of Proper Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Due to its chemical structure, this compound falls into the category of halogenated organic waste .
Core Principle: Halogenated organic waste must be collected separately from non-halogenated waste.[4] The reason for this is that the disposal methods for these two streams are different, and mixing them can lead to increased disposal costs and environmental complications.[4][5]
Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Container Material: The container should be made of a material compatible with this compound, typically a high-density polyethylene (HDPE) container.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Avoid Mixing: Do not mix this compound waste with other waste streams such as:
-
Non-halogenated organic solvents
-
Aqueous waste
-
Acids or bases
-
Oxidizers
-
Spill Management: Preparedness and Response
In the event of a spill, a prompt and informed response is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the correct PPE, including respiratory protection if the substance is volatile or has been aerosolized.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris using spark-proof tools and place it into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department, in accordance with your institution's policies.
Disposal Procedures: A Step-by-Step Guide
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste until it is collected.
Step-by-Step Disposal Workflow:
Caption: Decision workflow for the safe disposal of this compound.
Prohibited Disposal Methods:
-
Sewer Disposal: Under no circumstances should this compound or its containers be disposed of down the drain.[1] This can lead to the contamination of waterways and damage to the aquatic environment.
-
Regular Trash: This compound and any materials contaminated with it must not be disposed of in the regular trash.
Recommended Final Disposal Method: The recommended method for the final disposal of this compound is controlled incineration at a licensed chemical destruction facility.[1] This process should include flue gas scrubbing to neutralize hazardous combustion byproducts.
Contaminated Packaging: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the container can be punctured to prevent reuse and disposed of according to your institution's guidelines for decontaminated lab waste.[1]
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By integrating the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant disposal methods into your daily workflow, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific EHS guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2,6-dichloropyrimidine
Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling of 4-Bromo-2,6-dichloropyrimidine, a halogenated pyrimidine derivative. As researchers and scientists, our primary responsibility is to mitigate risk, and that begins with a comprehensive understanding of the materials we work with and the personal protective equipment (PPE) that stands as our last line of defense against exposure.
Hazard Identification: Understanding the Risks
This compound is a reactive compound that presents several health hazards. A thorough risk assessment is the foundation of a robust safety plan. Based on available safety data sheets, the primary hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation and in some cases, severe skin burns.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[3][4]
-
Acute Toxicity: While comprehensive data is limited, related compounds are toxic if swallowed.[5]
Given these hazards, direct contact and inhalation must be strictly avoided through a combination of engineering controls and appropriate personal protective equipment.
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. However, a baseline ensemble is mandatory for any work involving this compound.
A. Hand Protection: The First Barrier
Gloves are a critical component of your PPE. Due to the corrosive nature of this chemical, single gloves are insufficient.
-
Glove Type: Powder-free nitrile gloves are recommended.[6][7] Avoid latex gloves, as they can have poor chemical resistance. Thicker gloves generally offer better protection.[6]
-
Double Gloving: Always wear two pairs of nitrile gloves.[6][8] The outer glove should be removed and disposed of immediately after handling the chemical or in case of known contamination. The inner glove provides a secondary layer of protection during the doffing process. The outer glove should be placed over the cuff of the lab coat or gown.[8]
B. Eye and Face Protection: Shielding from Splashes and Dust
The risk of severe eye damage necessitates robust protection.
-
Safety Goggles: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[3]
-
Face Shield: When there is a significant risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to safety goggles to protect the entire face.[9]
C. Body Protection: Preventing Skin Contact
Your personal clothing offers no protection against chemical hazards.
-
Laboratory Coat/Gown: A long-sleeved, impermeable lab coat or gown with tight-fitting cuffs is required.[8][9] This ensures that your arms and torso are protected from accidental contact.
D. Respiratory Protection: Guarding Against Inhalation
Engineering controls, such as a chemical fume hood, are the primary means of preventing inhalation exposure. However, respiratory protection may be necessary in certain situations.
-
When to Use: A NIOSH-approved respirator (e.g., N95) is required when handling the solid material outside of a fume hood, if there is a potential for dust generation, or during a large spill cleanup.[9][10] Surgical masks offer no protection from chemical dust or vapors and must not be used.[6][10]
PPE Selection Guide for Laboratory Tasks
The level of PPE required varies with the task and the associated risk of exposure. The following table provides a clear guide for selecting the appropriate protective gear.
| Activity | Required Personal Protective Equipment |
| Receiving/Unpacking | - Single pair of nitrile gloves- Lab coat- Safety glasses |
| Weighing/Handling Solid | - Double nitrile gloves- Impermeable lab coat or gown- ANSI-approved safety goggles- Face shield (if splash hazard exists)- NIOSH-approved respirator (if outside a fume hood) |
| Preparing Solutions | - Double nitrile gloves- Impermeable lab coat or gown- ANSI-approved safety goggles- Face shield |
| Cleaning & Decontamination | - Double nitrile gloves- Impermeable lab coat or gown- Safety goggles |
| Spill Cleanup | - Double nitrile gloves- Impermeable, disposable gown- Safety goggles and face shield- NIOSH-approved respirator- Shoe covers |
| Waste Disposal | - Double nitrile gloves- Impermeable lab coat or gown- Safety goggles |
Operational Plan for Safe Handling
A systematic approach to handling hazardous chemicals minimizes the risk of exposure.
Step 1: Preparation and Engineering Controls
-
Training: Ensure all personnel have read the Safety Data Sheet (SDS) and are trained on the specific hazards of this compound.[11]
-
Designated Area: Conduct all work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
-
Emergency Equipment: Verify that a spill kit, emergency eyewash station, and safety shower are readily accessible and operational.[12]
Step 2: Donning PPE
-
Wash hands thoroughly.
-
Don an impermeable gown, ensuring complete closure.
-
Don the first pair of nitrile gloves, tucking the gown cuffs underneath.
-
Don the second (outer) pair of nitrile gloves over the first pair and the gown cuffs.[8]
-
Don safety goggles.
-
If required, don a face shield and/or a NIOSH-approved respirator.
Step 3: Handling the Chemical
-
Handle the material with care to avoid the formation of dust and aerosols.[3]
-
Use appropriate tools, such as spatulas and weigh boats, for handling the solid.
-
Keep the container tightly closed when not in use.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
Step 4: Doffing PPE Proper removal of PPE is crucial to prevent self-contamination.
-
Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Remove the gown by turning it inside out as it is removed.
-
Remove the inner pair of gloves.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.[9]
Emergency Protocol: Spill Management
In the event of a spill, a swift and safe response is critical.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before attempting to clean the spill, don the full PPE ensemble as specified in the table above, including respiratory protection.[9]
-
Contain: For solid spills, gently cover the material with damp paper towels to prevent dust from becoming airborne.[9]
-
Clean: Carefully collect the contaminated material using appropriate tools (e.g., forceps, dustpan) and place it into a labeled, sealed hazardous waste container.[1][9]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[11]
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for a safe and effective chemical spill response.
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Contaminated PPE: All disposable items, including gloves, gowns, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[7][9]
-
Unused Chemical: Excess or expired this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3] Do not dispose of it down the drain or in regular trash.[1][9]
By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. Trust in these procedures is paramount, as they form a self-validating system of protection when executed with diligence and precision.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pppmag.com [pppmag.com]
- 7. uwyo.edu [uwyo.edu]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
